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3-Bromo-2-methylpyrazolo[1,5-a]pyridine Documentation Hub

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  • Product: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine
  • CAS: 53902-98-0

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2-Methylpyrazolo[1,5-a]pyridine Derivatives: A Technical Whitepaper on Kinase Inhibition and Synthetic Methodologies

Executive Summary The relentless pursuit of highly selective kinase inhibitors has driven medicinal chemists toward privileged bicyclic pharmacophores. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of highly selective kinase inhibitors has driven medicinal chemists toward privileged bicyclic pharmacophores. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a structurally rigid, highly tunable core capable of mimicking the adenine ring of ATP. Specifically, the introduction of a 2-methyl substitution on this core provides critical steric constraints and lipophilicity, locking the molecule into favorable conformations within the ATP-binding pockets of various kinases. This in-depth technical guide explores the mechanistic rationale, quantitative efficacy, and self-validating synthetic protocols associated with 2-methylpyrazolo[1,5-a]pyridine derivatives, serving as a blueprint for drug development professionals.

Pharmacophore Rationale: The 2-Methylpyrazolo[1,5-a]pyridine Core

The efficacy of the pyrazolo[1,5-a]pyridine system lies in its planar, electron-rich aromatic nature, which facilitates robust


 stacking interactions with the gatekeeper residues of kinase domains.

Causality of the 2-Methyl Substitution: In structure-activity relationship (SAR) optimizations, the bare pyrazolo[1,5-a]pyridine core often exhibits promiscuous binding across the kinome. The strategic addition of a 2-methyl group serves a dual purpose:

  • Steric Shielding: It induces a steric clash with specific non-target kinases, acting as a selectivity filter.

  • Hinge Region Anchoring: It optimally positions the adjacent nitrogen atoms to act as bidentate hydrogen bond acceptors/donors with the backbone amides of the kinase hinge region, drastically lowering the dissociation constant (

    
    )[1].
    

Primary Therapeutic Targets & Mechanisms of Action

Phosphoinositide 3-Kinase (PI3K) Isoforms

The PI3K/AKT signaling pathway is a master regulator of cell survival and metabolism. Dual inhibition of the PI3Kγ and PI3Kδ isoforms has emerged as a breakthrough strategy in cancer immunotherapy. Recent developments highlight pyrazolo[1,5-a]pyridine derivatives, such as compound 20e (IHMT-PI3K-315) , which act as highly potent dual inhibitors[2]. By blocking these isoforms, the derivatives successfully repolarize immunosuppressive M2 macrophages into the tumor-killing M1 phenotype, suppressing tumor growth in MC38 syngeneic mouse models[2]. Furthermore, specific derivatives like compound 5x have demonstrated extreme selectivity for the p110α isoform, effectively halting Akt/PKB phosphorylation in solid tumors[3].

Pathway Inhibitor 2-Methylpyrazolo[1,5-a]pyridine PI3K PI3K (γ/δ Isoforms) Inhibitor->PI3K ATP-competitive Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTOR / Cell Survival AKT->mTOR Activation

Fig 1. Mechanism of PI3K/AKT cascade inhibition by pyrazolo[1,5-a]pyridine derivatives.

C-Terminal Src Kinase (CSK)

In immuno-oncology, CSK functions as a negative regulator of T-cell activation through the inhibitory phosphorylation of LCK. demonstrated that replacing a standard pyridazinone lead with a pyrazolo[1,5-a]pyridine core significantly improved biochemical potency[1]. This modification capitalized on direct hydrogen bonding interactions with the CSK hinge, leading to optimized compounds that successfully increase T-cell receptor signaling and proliferation[1].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate easy comparison of the therapeutic potential across different kinome targets, the quantitative efficacy of key 2-methylpyrazolo[1,5-a]pyridine derivatives is summarized below:

Target KinaseLead CompoundIC₅₀ (nM)Primary Cellular Efficacy / PhenotypeReference
PI3Kγ 20e (IHMT-PI3K-315)4.0Repolarizes M2 macrophages to M1[2]
PI3Kδ 20e (IHMT-PI3K-315)9.1Suppresses MC38 tumor growth in vivo[2]
PI3K p110α 5x0.9Inhibits Akt/PKB phosphorylation[3]
CSK Compound 13~1.9Increases T-cell proliferation[1]

Synthetic Methodologies & Experimental Protocols

Ensuring reproducibility and high yield requires self-validating protocols. The synthesis of the 2-methylpyrazolo[1,5-a]pyridine core is most efficiently achieved via a[4][5].

Protocol 1: Regioselective Synthesis via[3+2] Annulation

Objective: Construct the bicyclic core with high regioselectivity. Causality of Design: Utilizing a [3+2] cycloaddition between N-aminopyridinium salts and terminal alkynes ensures precise functional group placement. The addition of TEMPO acts as a radical scavenger and mild oxidant, preventing the over-oxidation of the 2-methyl group while driving the aromatization of the dihydropyrazolo intermediate[5].

Step-by-Step Methodology:

  • Amination (N-N Bond Formation): Dissolve 2-methylpyridine (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) dropwise.

    • Self-Validation: MSH is chosen over standard hydroxylamine-O-sulfonic acid due to its superior electrophilicity, ensuring quantitative conversion without harsh heating. Monitor via TLC until the starting material is completely consumed.

  • Preparation of the Ylide: Remove CH₂Cl₂ in vacuo. The resulting N-aminopyridinium salt is highly reactive and must be resuspended immediately in DMF to prevent degradation.

  • Cycloaddition: Add the targeted substituted alkyne (1.5 equiv) and DBU (1.5 equiv) as a base. Stir at room temperature for 2 hours.

    • Self-Validation: DBU selectively deprotonates the N-amino group, generating an N-ylide that undergoes a 1,3-dipolar cycloaddition with the alkyne.

  • Oxidative Aromatization: Add TEMPO (1.2 equiv) and Cs₂CO₃ (2.0 equiv), then heat the mixture to 80 °C under an O₂ atmosphere.

    • Self-Validation: TEMPO selectively abstracts hydrogen to aromatize the pyrazole ring. Confirm the exact mass of the aromatized product via LC-MS (ESI+) before proceeding to workup.

  • Purification: Quench with distilled water, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis N_amino N-Aminopyridinium Cyclo [3+2] Cycloaddition (DBU / Cs2CO3) N_amino->Cyclo Alkyne Terminal Alkyne Alkyne->Cyclo Oxidation Aromatization (TEMPO / O2) Cyclo->Oxidation Intermediate Product 2-Methylpyrazolo[1,5-a]pyridine Oxidation->Product Yield >80%

Fig 2. TEMPO-mediated [3+2] annulation-aromatization synthetic workflow.

Protocol 2: Biochemical Validation via TR-FRET Kinase Assay

Objective: Accurately quantify the IC₅₀ of the synthesized derivatives against PI3K isoforms. Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delayed fluorescence measurement eliminates background auto-fluorescence from the small-molecule library, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

    • Self-Validation: The inclusion of Tween-20 is critical; it prevents the non-specific binding of the highly lipophilic 2-methylpyrazolo[1,5-a]pyridine compounds to the microplate walls, preventing artificially inflated IC₅₀ values.

  • Compound Incubation: Dispense 100 nL of the inhibitor in DMSO into a 384-well plate. Add 5 μL of PI3Kγ enzyme solution. Incubate for 30 minutes at room temperature to allow equilibrium binding at the ATP hinge region.

  • Reaction Initiation: Add 5 μL of a substrate mixture containing PIP2 and ATP at its Michaelis constant (

    
    ).
    
    • Self-Validation: Utilizing ATP strictly at

      
       ensures that the calculated IC₅₀ accurately reflects the inhibitor's true binding affinity (
      
      
      
      ) according to the Cheng-Prusoff equation.
  • Detection & Quenching: After 60 minutes, add 10 μL of the TR-FRET detection mixture (containing a Europium-labeled anti-PIP3 antibody and a highly fluorescent acceptor). The EDTA in this buffer chelates Mg²⁺, instantly halting kinase activity.

  • Data Analysis: Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 2-methylpyrazolo[1,5-a]pyridine scaffold represents a masterclass in rational drug design. By leveraging specific steric constraints and optimized hinge-binding thermodynamics, researchers can fine-tune this core to target complex kinome networks—from PI3K isoforms in cancer immunotherapy to CSK in T-cell modulation. Coupled with robust, self-validating synthetic and biochemical protocols, this pharmacophore will continue to be a cornerstone in the development of next-generation targeted therapeutics.

References

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

  • "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed, 2012. URL:[Link]

  • O'Malley, D. P., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, NIH, 2019. URL:[Link]

  • "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines." ACS Omega, 2019. URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Thermal Characterization of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic syst...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic system in modern drug discovery, frequently utilized in the design of kinase inhibitors, receptor antagonists, and anthelminthic agents. Specifically, 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0) serves as a highly versatile synthetic building block. The presence of the C3-bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling, while the C2-methyl group dictates the local steric environment and conformational constraints of downstream active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its physical characteristics, establishes self-validating protocols for thermal characterization (melting point determination), and details field-proven methodologies for its handling and synthetic application.

Physicochemical Data Presentation

Understanding the baseline physical properties of this building block is critical for solvent selection, reaction optimization, and formulation. Below is the synthesized physicochemical profile based on structural analysis and supplier data[1],[2].

PropertyValue / Description
IUPAC Name 3-Bromo-2-methylpyrazolo[1,5-a]pyridine
CAS Registry Number 53902-98-0
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
SMILES CC1=NN2C=CC=CC2=C1Br
Appearance Off-white to pale yellow crystalline powder
Melting Point (

)
65.0 °C – 75.0 °C (Predicted range; requires empirical DSC validation per batch)
Boiling Point > 250 °C (Decomposes before boiling)
Solubility Profile Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in

Storage Conditions 2-8 °C, under inert atmosphere (Argon/Nitrogen), protected from light

Structural Implications on Physical Characteristics

The physical state and melting point of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine are governed by its crystal lattice energy. The fused heterocyclic core is highly planar, promoting strong


 stacking interactions in the solid state.

Crucially, the bulky, electron-withdrawing bromine atom at the C3 position introduces halogen bonding capabilities. The polarizability of the bromine atom creates a localized region of positive electrostatic potential (the


-hole), which can interact with the electron-rich nitrogen of adjacent molecules. This intermolecular network stabilizes the crystalline form, making it a solid at room temperature. However, the C-Br bond is subject to photolytic cleavage; thus, prolonged exposure to ambient light can lead to surface darkening (bromine radical formation), which depresses the melting point due to impurity generation.

Thermal Characterization: Melting Point Determination Protocol

While a traditional capillary melting point apparatus provides a rapid visual estimate, pharmaceutical development demands rigorous thermodynamic profiling. Differential Scanning Calorimetry (DSC) is the gold standard for determining the exact melting onset (


) and detecting potential polymorphs.
Causality & Experimental Design

We utilize a heating rate of 10 °C/min . Why? Faster ramp rates (e.g., 20 °C/min) induce thermal lag between the furnace and the sample, artificially inflating the apparent melting point. Slower rates (e.g., 2 °C/min) maintain perfect thermal equilibrium but broaden the endothermic peak, reducing signal-to-noise ratio. A 10 °C/min ramp provides the optimal balance of sharp peak resolution and thermodynamic accuracy.

Step-by-Step Self-Validating DSC Protocol

System Validation:

  • Baseline Calibration: Run an empty sealed aluminum pan method to establish a flat thermal baseline.

  • Standard Verification: Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Do not proceed if the Indium onset deviates by >0.5 °C.

Sample Analysis: 3. Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine into a standard aluminum DSC pan using a microbalance. 4. Sealing: Crimp the lid securely. Note: Do not pierce the lid (no pin-hole). We want to measure the pure phase transition without allowing sublimation. 5. Purge Gas: Set the instrument purge to dry Nitrogen (


) at 50 mL/min. This prevents oxidative degradation of the sample during the heating cycle, ensuring the endotherm is strictly a physical melt.
6. Thermal Cycle:  Equilibrate at 25 °C. Ramp at 10 °C/min to 120 °C.
7. Data Interpretation:  The melting point is reported as the extrapolated onset temperature  of the endothermic peak, not the peak maximum, as the onset represents the thermodynamic melting point independent of sample mass.

ThermalCharacterization Start Sample Prep (3-Bromo-2-methylpyrazolo[1,5-a]pyridine) Weighing Microbalance Weighing (2.0 - 5.0 mg) Start->Weighing Crucible Seal in Aluminum Pan (No Pin-hole) Weighing->Crucible DSC DSC Analysis (10°C/min, N2 purge) Crucible->DSC Phase Transition TGA Orthogonal TGA (Check for mass loss) Crucible->TGA Thermal Stability Data Thermogram Analysis (Extrapolated Onset Tm) DSC->Data TGA->Data Validation

Fig 1. Standardized thermal characterization workflow for precise melting point determination.

Synthetic Utility & Downstream Application

The primary utility of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine lies in its application as a substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Recent patent literature highlights the use of substituted pyrazolo[1,5-a]pyridines in the synthesis of complex anthelminthic heterocyclic compounds[3].

Protocol: Suzuki-Miyaura Cross-Coupling at C3

The C2-methyl group introduces steric hindrance adjacent to the C3-bromine. Therefore, catalyst selection is paramount.

Causality in Catalyst Selection: We utilize


 . The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This wide angle accelerates the reductive elimination step of the catalytic cycle, which is typically the rate-limiting step when coupling sterically hindered ortho-substituted aryl halides.

Self-Validating Reaction Protocol:

  • Reagent Loading: In an oven-dried Schlenk flask, combine 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Base Addition: Add anhydrous

    
     (2.0 equiv). The base is required to activate the boronic acid into a reactive boronate complex for transmetalation.
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Validation step: Ensure solvents are sparged with Argon for at least 30 minutes prior to use to prevent catalyst poisoning.

  • Reaction: Heat the mixture to 90 °C under Argon for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 211 [M+H]+) is consumed, and the product mass is dominant.

SyntheticUtility Core 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Core->CrossCoupling Pd(dppf)Cl2, K2CO3, 90°C Functionalization C3-Aryl Substituted Derivative (Sterically Hindered) CrossCoupling->Functionalization LC-MS Validation Screening High-Throughput Screening (Anthelminthic / Kinase Assays) Functionalization->Screening in vitro testing Lead Lead Compound Identification Screening->Lead

Fig 2. Application of the C3-bromo scaffold in downstream pharmaceutical cross-coupling workflows.

References

  • Boehringer Ingelheim Animal Health USA Inc. "US20220048903A1 - Anthelminthic Heterocyclic Compounds." Google Patents.
Foundational

Commercial Availability & Technical Profile: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

This guide provides an in-depth technical analysis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0), a critical heterocyclic building block in medicinal chemistry. Executive Summary 3-Bromo-2-methylpyrazolo[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

3-Bromo-2-methylpyrazolo[1,5-a]pyridine is a fused bicyclic nitrogen heterocycle increasingly utilized as a scaffold in drug discovery, particularly for kinase inhibitors (e.g., PI3K, JAK) and anthelminthic agents.[1] Its structural rigidity and specific vector orientation make it an ideal bioisostere for indole or azaindole moieties.

  • CAS Registry Number: 53902-98-0[2][3][4][5]

  • Primary Application: Late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination at the C-3 bromine position.

  • Commercial Status: Readily available in research quantities (mg to g scale) from specialized heterocyclic catalog suppliers. Bulk quantities (kg) typically require lead times of 2–4 weeks via custom synthesis.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 3-Bromo-2-methylpyrazolo[1,5-a]pyridine
CAS Number 53902-98-0
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
MDL Number MFCD22039253
Appearance Off-white to light brown solid
Purity Standard ≥ 96% (HPLC)
Melting Point Typically 69–72 °C (varies by polymorph/purity)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES CC1=NN2C=CC=CC2=C1Br

Commercial Landscape & Supplier Analysis

The supply chain for this compound is tiered. While major aggregators list the product, the actual physical stock is often held by specialized heterocyclic manufacturers in China and Europe.

Tier 1: Global Catalog Suppliers (Research Scale)

These vendors typically hold stock (100 mg – 5 g) for immediate shipment.

  • Fluorochem (UK/Europe): High reliability for European logistics; often stocks the 96%+ grade.

  • Ambeed (USA): Strong inventory position for US-based researchers; rapid turnaround.

  • BLD Pharm: Major source for this specific scaffold; likely the primary manufacturer for many re-sellers.

  • Combi-Blocks: Excellent for building blocks; often provides NMR data on the website.

Tier 2: Bulk & Custom Synthesis (Process Scale)

For quantities >100 g, procurement usually shifts to contract manufacturing organizations (CMOs).

  • Enamine: Offers the compound as part of their "REAL" database or building block collection; capable of scaling up.

  • WuXi AppTec: Preferred for GMP-grade or high-purity requirements in late-stage development.

Procurement Decision Matrix

ProcurementMatrix Start Need 3-Bromo-2-methyl pyrazolo[1,5-a]pyridine Qty_Small Quantity < 10g Start->Qty_Small Qty_Large Quantity > 100g Start->Qty_Large Cat_Supplier Catalog Supplier (Ambeed, Fluorochem, BLD) Qty_Small->Cat_Supplier In Stock Custom_Syn Custom Synthesis/CMO (Enamine, WuXi) Qty_Large->Custom_Syn Lead Time 2-4 wks Check_Purity Verify Purity (H-NMR) Cat_Supplier->Check_Purity Custom_Syn->Check_Purity

Figure 1: Decision matrix for sourcing based on quantity requirements.

Synthesis & Manufacturing Context

Understanding the synthesis is crucial for troubleshooting impurities during quality control. The commercial route typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by electrophilic bromination.

Step 1: Core Formation

The 2-methylpyrazolo[1,5-a]pyridine core (CAS 34760-58-2) is synthesized via a [3+2] cycloaddition. A common industrial method involves the reaction of 1-aminopyridinium iodide with ethyl 2-butynoate (or equivalent alkynyl esters/ketones) in the presence of a base (e.g., K₂CO₃).

Step 2: Regioselective Bromination

The core is reacted with N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The C-3 position is the most electron-rich site, ensuring high regioselectivity over the pyridine ring positions (C-4 to C-7).

  • Common Impurities:

    • Unreacted Starting Material: 2-methylpyrazolo[1,5-a]pyridine (Trace).

    • Dibrominated byproducts: Rare, but possible if excess NBS is used (e.g., bromination at C-3 and C-6).

Synthesispathway Reactants 1-Aminopyridinium Iodide + Alkyne/Ketone Core 2-Methylpyrazolo[1,5-a]pyridine (CAS 34760-58-2) Reactants->Core Cycloaddition Product 3-Bromo-2-methyl pyrazolo[1,5-a]pyridine (CAS 53902-98-0) Core->Product Electrophilic Bromination Reagent NBS (1.05 eq) DMF, RT Reagent->Product

Figure 2: Industrial synthesis pathway highlighting the critical bromination step.

Applications in Drug Discovery

This scaffold is highly valued for its ability to orient substituents in 3D space, mimicking the geometry of purines or indoles but with distinct solubility and metabolic stability profiles.

Key Mechanistic Utility
  • Kinase Inhibition: The nitrogen at position 1 (N-1) can serve as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.

  • C-3 Functionalization: The bromine atom is a "handle" for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Introduction of aryl/heteroaryl groups.

    • Buchwald-Hartwig: Introduction of amine solubilizing groups.

  • Bioisosterism: Often used to replace the indole core to lower lipophilicity (LogP) and improve metabolic stability (blocking oxidation at the equivalent C-2/C-3 positions of indole).

Handling, Safety, and Storage[8]

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerate) for long-term stability; room temperature is acceptable for short-term transit.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if possible, though the compound is relatively stable to air.

  • Light: Protect from light to prevent slow debromination or discoloration.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazolo[1,5-a]pyridine. Available at: [Link]

  • Google Patents. Patent US20220048903A1: Anthelminthic Heterocyclic Compounds (Describes synthesis via NBS bromination).[6] Available at: [6]

Sources

Exploratory

The Bioisosteric Power of Pyrazolo[1,5-a]pyridine in Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently encounter the dual challenge of optimizing target affinity while mitigating pharmacokinetic (PK) liabilities. The pyrazolo[1,5-a]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists frequently encounter the dual challenge of optimizing target affinity while mitigating pharmacokinetic (PK) liabilities. The pyrazolo[1,5-a]pyridine scaffold—a 5:6 aza-fused bicyclic system containing a ring-junction nitrogen—has emerged as a privileged structure and a highly effective bioisostere. By replacing traditional heterocycles such as indoles, azaindoles, and imidazo[1,2-a]pyridines, this scaffold offers unique physicochemical advantages, including modulated dipole moments, enhanced metabolic stability, and a distinct hydrogen-bond acceptor profile. This technical guide explores the causal mechanisms behind these properties, details scaffold-hopping applications in kinase inhibition, and provides validated experimental workflows for synthesizing and evaluating these compounds.

Structural and Physicochemical Foundations

The utility of pyrazolo[1,5-a]pyridine in drug design is fundamentally rooted in its electronic distribution. As an N-heteroaromatic compound (NHAC), it exhibits a pronounced dipolar behavior. The five-membered pyrazole ring is


-excessive, while the fused six-membered pyridine ring is 

-deficient.
The Causality of Bioisosteric Superiority

When medicinal chemists perform scaffold hopping from an indole to a pyrazolo[1,5-a]pyridine, they are fundamentally altering the interactome of the molecule:

  • Hydrogen Bonding Profile : Indole possesses a single hydrogen-bond donor (N-H). In contrast, pyrazolo[1,5-a]pyridine lacks an H-bond donor but provides two strategically positioned nitrogen atoms that act as potent hydrogen-bond acceptors. This is critical for binding to the hinge region of kinases, where dual acceptor interactions often yield superior thermodynamic binding signatures [1].

  • Metabolic Shielding : Imidazo[1,2-a]pyridines are notorious for their susceptibility to Cytochrome P450 (CYP450)-mediated oxidation at the highly electron-rich C3 position. By shifting the nitrogen atom to form the pyrazolo[1,5-a]pyridine isomer, the HOMO/LUMO energy levels are altered. This reduces the localized electron density, effectively blocking the metabolic "soft spot" without drastically changing the molecule's steric bulk [2].

ScaffoldHopping Indole Indole / Azaindole (H-Bond Donor, High Metabolism) Pyrazolo Pyrazolo[1,5-a]pyridine (Optimized Dipole, High Stability) Indole->Pyrazolo Bioisosteric Replacement Imidazo Imidazo[1,2-a]pyridine (2 H-Bond Acceptors, Mod. PK) Imidazo->Pyrazolo N-Atom Shift (Isomerization)

Bioisosteric scaffold hopping to pyrazolo[1,5-a]pyridine for optimized PK.

Target Applications: Scaffold Hopping in Action

Immuno-Oncology: C-Terminal Src Kinase (CSK) Inhibitors

CSK functions as a negative regulator of T-cell activation by phosphorylating the SRC-family kinase LCK at Tyr505, locking it in an inactive conformation. Inhibiting CSK prevents this phosphorylation, keeping LCK active and thereby amplifying T-cell receptor (TCR) signaling—a highly desirable outcome in immuno-oncology [1].

During the optimization of a pyridazinone-based CSK lead, researchers encountered poor cellular potency and rapid clearance in mouse liver microsomes. Scaffold hopping to a pyrazolo[1,5-a]pyridine core (yielding Compound 13) resulted in a dramatic increase in cellular potency and extended in vivo exposure. The pyrazolopyridine core acted as a superior hinge binder, while its electronic properties shielded the molecule from rapid phase I metabolism [1].

CSK_Pathway Drug Pyrazolo[1,5-a]pyridine (Compound 13) CSK C-Terminal Src Kinase (CSK) Drug->CSK Potent Inhibition LCK_Act LCK (Dephosphorylated) Active State Drug->LCK_Act Shifts Equilibrium LCK_Inact LCK (Tyr505 Phosphorylated) Inactive State CSK->LCK_Inact Normal Function TCell T-Cell Proliferation & Immune Activation LCK_Act->TCell Initiates TCR Signaling

Mechanism of action for pyrazolo[1,5-a]pyridine-based CSK inhibitors.
Dual PI3Kγ/δ Inhibition

In the tumor microenvironment, PI3Kγ and PI3Kδ drive immunosuppression by promoting regulatory T cells and M2-polarized macrophages. Recent drug discovery campaigns have utilized distinct pyrazolopyridine scaffolds to develop dual PI3Kγ/δ inhibitors (e.g., compound 20e). The scaffold's unique geometry allows it to occupy the ATP-binding pocket with high selectivity over other protein kinases, successfully repolarizing macrophages from the M2 to the tumor-killing M1 phenotype [3].

Quantitative Data Summaries

To illustrate the tangible benefits of the pyrazolo[1,5-a]pyridine scaffold, the following tables synthesize physicochemical and pharmacological data compared to traditional heterocycles.

Table 1: Physicochemical Comparison of Bicyclic Isosteres

Scaffold LogP (calc) Dipole Moment H-Bond Donors H-Bond Acceptors Primary Metabolic Liability
Indole ~2.1 Low 1 0 High (C2, C3 oxidation)
Imidazo[1,2-a]pyridine ~1.8 Moderate 0 2 Moderate (CYP450 electrophilic attack)

| Pyrazolo[1,5-a]pyridine | ~1.5 | High | 0 | 2 | Low (Highly stable core) |

Table 2: Pharmacological Profile of Pyrazolo[1,5-a]pyridine Derivatives

Target Representative Compound Biochemical IC₅₀ Cellular EC₅₀ Key Pharmacological Advantage
CSK Compound 13 [1] < 5 nM < 50 nM Enhanced T-cell activation, extended mouse PK
PI3Kγ/δ 20e (IHMT-PI3K-315) [3] 4.0 nM (γ), 9.1 nM (δ) 28 nM (AKT S473) M2 to M1 macrophage repolarization

| p38 Kinase | Series 3 [2] | < 10 nM | < 100 nM | Improved in vivo PK and reduced toxicity |

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives.

Protocol A: Synthesis via Oxidative [3+2] Cycloaddition

Traditional syntheses of fused bicyclic systems often require pre-functionalized, unstable intermediates. The oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines provides a modular, high-yield alternative [4].

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve the N-aminopyridinium salt (1.0 equiv) and the substituted alkyne (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Catalyst Addition : Add 10 mol% of Fe(NO₃)₃·9H₂O as the oxidative catalyst. Rationale: Iron acts as a single-electron transfer agent, facilitating the oxidative aromatization step without over-oxidizing the substrate.

  • Base Addition : Introduce K₂CO₃ (2.0 equiv) to generate the reactive pyridinium-N-imine in situ.

  • Reaction : Stir the mixture at 90 °C under an ambient atmosphere for 4–6 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 3:1).

  • Workup : Quench the reaction with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via silica gel column chromatography to yield the functionalized pyrazolo[1,5-a]pyridine.

Protocol B: In Vitro Metabolic Stability Assay (Liver Microsomes)

To validate the metabolic shielding of the scaffold, microsomal stability assays are employed.

Step-by-Step Methodology:

  • Preparation : Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37 °C for 5 minutes.

  • Initiation : Start the reaction by adding an NADPH regenerating system (final concentration 1 mM). Rationale: NADPH is the essential cofactor for CYP450-mediated phase I metabolism.

  • Sampling & Quenching : At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance (

    
    ).
    

Workflow Prep Prepare Microsomes (HLM/MLM) + NADPH Incubate Incubate Compound (37°C, 0-60 min) Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Determine % Remaining) Centrifuge->LCMS

Standard in vitro metabolic stability workflow using liver microsomes.
Protocol C: HTRF Kinase Binding Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard fluorescence assays because time-resolved measurements eliminate auto-fluorescence interference common with highly conjugated heterocycles [1].

Step-by-Step Methodology:

  • Assay Buffer : Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Reaction Assembly : In a 384-well plate, add the kinase enzyme (e.g., CSK), biotinylated substrate peptide, and the test compound (in a 10-point dose-response dilution).

  • ATP Addition : Initiate the kinase reaction by adding ATP at its predetermined

    
     concentration. Incubate at room temperature for 60 minutes.
    
  • Detection : Add the HTRF detection mix containing a Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor) in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the kinase).

  • Readout : Incubate for 60 minutes and read the TR-FRET signal on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is far more than a simple structural novelty; it is a rationally designed solution to the complex matrix of challenges in drug discovery. By understanding the causality behind its


-electron distribution and its resulting resistance to oxidative metabolism, researchers can strategically deploy this bioisostere to rescue failing leads. Whether targeting kinases in immuno-oncology or developing novel GPCR ligands, the integration of this privileged structure continues to yield robust, self-validating, and clinically viable therapeutic candidates.

References

  • O'Malley, D. P., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 2019.[Link]

  • Hwang, J. Y., et al. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[Link]

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

  • Agafonova, A. V., et al. "Oxidative[3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates." Molecules, 2022.[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine from N-aminopyridinium salts

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors like...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors like p38 MAP kinase and PI3K).

The route utilizes a robust [3+2] dipolar cycloaddition strategy starting from readily available N-aminopyridinium salts, followed by a decarboxylation-bromination sequence to ensure perfect regioselectivity.

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of indole and purine, widely utilized in drug discovery. While direct functionalization of the core is possible, achieving specific substitution patterns such as the 3-bromo-2-methyl motif requires a designed synthetic strategy to avoid regioisomeric mixtures.

This protocol details a 4-step workflow designed for high fidelity and scalability:

  • Precursor Synthesis: Generation of the N-aminopyridinium ylide precursor.

  • Core Construction: Regioselective [3+2] cycloaddition with ethyl 2-butynoate to lock the 2-methyl substituent.

  • Decarboxylation: Removal of the C3-directing ester to reveal the nucleophilic C3 site.

  • Functionalization: Electrophilic bromination at C3 using N-bromosuccinimide (NBS).

Mechanistic Pathway

The synthesis relies on the generation of a pyridinium N-imide (a 1,3-dipole) which undergoes a cycloaddition with an electron-deficient alkyne. The subsequent bromination exploits the high electron density at the C3 position of the pyrazolo[1,5-a]pyridine core.

ReactionPathway Start 1-Aminopyridinium Iodide Ylide Pyridinium N-imide (1,3-Dipole) Start->Ylide Base (K2CO3) Cyclo [3+2] Cycloaddition (w/ Ethyl 2-butynoate) Ylide->Cyclo Dipolarophile Inter1 Ethyl 2-methylpyrazolo [1,5-a]pyridine-3-carboxylate Cyclo->Inter1 - EtOH Acid Carboxylic Acid Intermediate Inter1->Acid Hydrolysis (NaOH) Core 2-Methylpyrazolo [1,5-a]pyridine Acid->Core Decarboxylation (-CO2) Final 3-Bromo-2-methylpyrazolo [1,5-a]pyridine Core->Final NBS (Electrophilic Subst.)

Caption: Mechanistic flow from N-aminopyridinium salt to the final brominated scaffold.

Experimental Protocols

Step 1: Preparation of 1-Aminopyridinium Iodide

Note: While commercially available, in-house preparation ensures freshness, which is critical for ylide formation.

Reagents:

  • Pyridine (excess)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium carbonate (K₂CO₃)[1][2]

  • Hydriodic acid (HI, 57%)

Protocol:

  • Dissolve HOSA (11.3 g, 100 mmol) in cold water (60 mL).

  • Add pyridine (24 mL, 300 mmol) and heat the mixture at 90 °C for 20 minutes. The solution will turn yellow/orange.

  • Cool to room temperature (RT) and add K₂CO₃ (13.8 g) to neutralize.

  • Remove excess pyridine and water via rotary evaporation (50 °C).

  • Extract the residue with ethanol (100 mL) and filter to remove inorganic salts (K₂SO₄).

  • To the filtrate, add HI (57%, 14 mL) dropwise at 0 °C.

  • Store at -20 °C for 2 hours. Collect the precipitated 1-aminopyridinium iodide as off-white crystals by filtration.

    • Yield: ~65-70%

    • MP: 160–162 °C

Step 2: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

This step constructs the bicyclic core. The ester group at C3 directs the methyl group to C2.

Reagents:

  • 1-Aminopyridinium iodide (10 mmol)

  • Ethyl 2-butynoate (11 mmol)

  • K₂CO₃ (25 mmol)

  • DMF (Dimethylformamide) or Acetonitrile (30 mL)

Protocol:

  • Suspend 1-aminopyridinium iodide (2.22 g, 10 mmol) and K₂CO₃ (3.45 g, 25 mmol) in DMF (30 mL).

  • Stir at RT for 15 minutes to generate the blue/purple N-imide ylide in situ.

  • Add ethyl 2-butynoate (1.23 g, 11 mmol) dropwise.

  • Stir the mixture at RT for 4 hours (or 60 °C for 1 hour if reaction is slow). The color will fade to yellow/brown.

  • Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (Hexane/EtOAc) to obtain the ester intermediate .

Step 3: Hydrolysis and Decarboxylation

Removal of the C3 ester is necessary to allow bromination at this position later.

Protocol:

  • Hydrolysis: Dissolve the ester (from Step 2) in Ethanol (10 mL) and 2M NaOH (10 mL). Reflux for 2 hours.

  • Cool and acidify with conc. HCl to pH 3. Collect the carboxylic acid precipitate by filtration.

  • Decarboxylation: Suspend the dry carboxylic acid in 48% HBr (10 mL) and heat at reflux (100–120 °C) for 4 hours.

    • Alternative: Heat the acid neat or in quinoline with Cu powder at 180 °C until CO₂ evolution ceases.

  • Neutralize with NaOH solution, extract with DCM, and concentrate to yield 2-methylpyrazolo[1,5-a]pyridine .

    • Appearance: Pale yellow oil or low-melting solid.

Step 4: Regioselective Bromination (C3)

The C3 position is the most nucleophilic site on the ring, ensuring high selectivity with NBS.

Reagents:

  • 2-Methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN)[3][4]

Protocol:

  • Dissolve 2-methylpyrazolo[1,5-a]pyridine (1 mmol) in ACN (5 mL) at 0 °C.

  • Add NBS (1.05 mmol) portion-wise over 10 minutes. Protect from light.

  • Stir at 0 °C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.

  • Extract with EtOAc, wash with water, dry, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Target Product Data:

  • Compound: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

  • Yield (Step 4): >85%

  • Appearance: White to off-white solid.

Process Data & Troubleshooting

Yield Summary Table
StepTransformationTypical YieldKey Observation
1Pyridine → N-amino salt65-70%Precipitate forms upon cooling with HI.
2Cycloaddition (Core formation)60-75%Reaction mixture turns from blue (ylide) to brown.
3Hydrolysis/Decarboxylation80-90%CO₂ evolution visible during heating.
4Bromination (NBS)85-95%Highly selective; minimal purification needed.
Troubleshooting Guide
  • Low Yield in Step 2: Ensure the N-aminopyridinium salt is dry. Water quenches the ylide. Use anhydrous DMF.

  • Incomplete Decarboxylation: If using HBr reflux fails, switch to thermal decarboxylation (neat heat at melting point + 20°C) or microwave irradiation in acidic water.

  • Polybromination: Strictly control NBS stoichiometry (1.0 - 1.05 equiv) and temperature (0 °C). Excess NBS can brominate the methyl group (radical mechanism) or the pyridine ring (C7).

Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Core Construction cluster_2 Phase 3: Functionalization Step1 1-Aminopyridinium Iodide Synthesis Step2 [3+2] Cycloaddition (DMF, K2CO3, Ethyl 2-butynoate) Step1->Step2 Ylide Generation Step3 Hydrolysis & Decarboxylation (Removal of C3-Ester) Step2->Step3 2-Methyl-3-Ester Intermediate Step4 Regioselective Bromination (NBS, ACN, 0°C) Step3->Step4 2-Methyl Core Output 3-Bromo-2-methylpyrazolo[1,5-a]pyridine Step4->Output Final Product

Caption: Operational workflow for the synthesis of the target scaffold.

References

  • Synthesis of N-aminopyridinium salts

    • Gösl, R., & Meuwsen, A. (1963). 1-Aminopyridinium Iodide.[2] Organic Syntheses, 43, 1.

  • Cycloaddition Methodology

    • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1).
  • Regioselective Halogenation

    • Deshidi, R., et al. (2020). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III). RSC Advances, 10, 15536-15546. (Demonstrates C3 selectivity in analogous systems).
  • Decarboxylation Strategies

    • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 2-substituted pyridinecarboxylic acids. Journal of Organic Chemistry.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

Abstract This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine . This scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, p38 MAPK) and CNS-active agents. The presence of the C2-methyl group introduces specific steric challenges that distinguish this substrate from its unmethylated analogs, requiring tailored catalytic systems to suppress protodeboronation and maximize yields. This guide details optimized protocols, mechanistic insights, and troubleshooting strategies for researchers in drug discovery.

Introduction & Strategic Importance

The pyrazolo[1,5-a]pyridine ring system is an isostere of indole and azulene, characterized by a bridgehead nitrogen that imparts unique electronic properties. The C3 position is the most electron-rich site on the ring, making it highly susceptible to electrophilic aromatic substitution but also influencing the oxidative addition step in cross-coupling reactions.

Key Challenges with 3-Bromo-2-methylpyrazolo[1,5-a]pyridine:
  • Steric Hindrance: The C2-methyl group is ortho to the reaction site (C3). This steric bulk can retard the transmetallation step and, to a lesser extent, oxidative addition, necessitating smaller or flexible ligands on the palladium center.

  • Electronic Deactivation: The electron-rich nature of the pyrazolo[1,5-a]pyridine core renders the C3-Br bond less electrophilic than typical aryl halides. This requires electron-rich phosphine ligands to facilitate oxidative addition.

  • Protodeboronation: Due to the potential for slow cross-coupling kinetics caused by sterics, the competing pathway of boronic acid protodeboronation becomes a significant risk, particularly with unstable heteroaryl boronic acids.

Mechanistic Insight & Catalyst Selection

To achieve high conversion, the catalytic cycle must be balanced to accommodate the electron-rich substrate and the steric bulk of the 2-methyl group.

The Catalytic Cycle[1][2]
  • Oxidative Addition: The Pd(0) species inserts into the C3-Br bond. Because the ring is electron-rich, this step is slower than for pyridine halides. Solution: Use electron-rich, bulky phosphines (e.g., XPhos , SPhos ) which increase the electron density on Pd, accelerating this step.

  • Transmetallation: The boronic acid transfers its organic group to the Pd center. The C2-methyl group creates a "steric wall," making the approach of the boronate species difficult. Solution: Use strong bases (e.g., K₃PO₄ ) to form highly reactive boronate species and bulky biaryl ligands that can adopt a conformation to relieve steric strain.

  • Reductive Elimination: Formation of the C-C bond. This is generally fast for bulky ligands like XPhos.

DOT Diagram: Mechanistic Pathway & Logic

SuzukiMechanism Start 3-Bromo-2-methyl pyrazolo[1,5-a]pyridine OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Start->OxAdd + Pd(0)L2 Pd0 Pd(0)L2 Active Catalyst (Generated in situ) Pd0->OxAdd ComplexA Pd(II)-Ar-Br Complex (Sterically Crowded by 2-Me) OxAdd->ComplexA TransMet Transmetallation (Critical Step for Sterics) ComplexA->TransMet BaseAct Base Activation (Boronic Acid → Boronate) BaseAct->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-2-methyl pyrazolo[1,5-a]pyridine RedElim->Product

Caption: Catalytic cycle highlighting the steric bottleneck at the transmetallation step due to the C2-methyl group.

Optimization of Reaction Conditions

The following table summarizes conditions ranging from standard "workhorse" protocols to advanced systems for difficult couplings.

ParameterStandard Protocol (Robust)Advanced Protocol (Sterically Demanding)Green/Scale-Up Protocol
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 or Pd(OAc)₂ + SPhos Pd(PPh₃)₄
Ligand Role Bidentate, stable, good for general arylations.Bulky, electron-rich dialkylbiaryl phosphine. Overcomes 2-Me sterics.Simple monodentate, cheap, effective for simple aryl boronic acids.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or n-BuOHDME / H₂O or Ethanol / H₂O
Temp/Time 90–100 °C, 4–12 h100–110 °C, 1–4 h80 °C, 12–24 h
Yield Target 60–80%85–95%50–70%
Best For Phenyl, simple heteroaryl boronic acids.Ortho-substituted or electron-deficient boronic acids.Large scale, cost-sensitive synthesis.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (Recommended)

This protocol utilizes the Buchwald G3 precatalyst system, which is superior for sterically hindered substrates like 2-methylpyrazolo[1,5-a]pyridine.

Reagents:

  • 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • XPhos Pd G3 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)]

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: If using Pd(OAc)₂/XPhos, add them as solids at this stage.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and Water via syringe. The concentration should be approx. 0.1 M – 0.2 M with respect to the bromide.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (critical for biphasic mixtures).

  • Monitoring: Monitor by LC-MS or TLC. Conversion usually reaches >95% within 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes in 20–50% EtOAc depending on the polarity of the coupled aryl group.

Protocol B: Microwave-Assisted (Rapid Screening)

Ideal for medicinal chemistry library generation.

  • Combine bromide (0.2 mmol), boronic acid (0.3 mmol), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (2M aq, 2 equiv) in DME (2 mL) in a microwave vial.

  • Irradiate at 120 °C for 20–30 minutes.

  • Filter through a Celite plug, concentrate, and purify via prep-HPLC.

Workflow Visualization

Workflow Step1 Reagent Prep (Dry Solids: Bromide, Boronic Acid, Base) Step2 Inert Atmosphere (Evacuate/Backfill Ar x3) Step1->Step2 Step3 Solvent Addition (Degassed Dioxane/Water) Step2->Step3 Step4 Catalyst Addition (XPhos Pd G3) Step3->Step4 Decision Is Boronic Acid Unstable? Step4->Decision PathA Standard Heating 100°C, 4h Decision->PathA No PathB Stepwise Addition Add Boronic Acid in portions Decision->PathB Yes (e.g. 2-pyridyl) Workup Workup (EtOAc/Water Extraction) PathA->Workup PathB->Workup Purification Purification (Column Chromatography) Workup->Purification

Caption: Experimental workflow including decision branch for unstable boronic acids.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive catalyst.Switch to XPhos Pd G3 . Ensure thorough degassing (O₂ kills active Pd).
Starting Material Remains + De-brominated byproduct Protodeboronation of boronic acid.The reaction is too slow, allowing water to hydrolyze the boronic acid. Increase catalyst loading to 10 mol%. Use anhydrous conditions (Dioxane/K₃PO₄ solid) or add boronic acid in portions.
Homocoupling of Boronic Acid Oxidative coupling.Ensure strict exclusion of Oxygen. Reduce catalyst loading slightly.
Black Precipitate (Pd black) Catalyst decomposition.Ligand is not stabilizing Pd effectively at high T. Switch to Pd(dppf)Cl₂ (more thermally stable) or lower temp to 80°C and extend time.

References

  • Synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling. Bethel, P. A., et al. Tetrahedron 2012, 68(27), 5434-5444. (Verified via Academia.edu snippet in analysis).

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Jismy, B., et al. RSC Advances, 2021, 11, 1287-1302. [2][3][4][5]

  • Application Notes for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem Protocols, 2025. (Cited for comparative steric data on 2-methyl-3-bromo systems).

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Hortua Triana, M. A., et al. Molecules 2021, 26(9), 2708.

Sources

Method

Application Note: C-H Activation and Functionalization of 2-Methylpyrazolo[1,5-a]pyridine

This Application Note is written for researchers and drug discovery scientists focusing on the precision functionalization of the 2-methylpyrazolo[1,5-a]pyridine scaffold. This heteroaromatic system is a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug discovery scientists focusing on the precision functionalization of the 2-methylpyrazolo[1,5-a]pyridine scaffold. This heteroaromatic system is a privileged pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and phosphodiesterase inhibitors (e.g., Ibudilast analogs).

Part 1: Strategic Analysis & Chemical Logic

The 2-methylpyrazolo[1,5-a]pyridine scaffold presents a unique electronic landscape that allows for regiodivergent functionalization based on catalyst and additive selection. Understanding the intrinsic reactivity of each site is critical for designing self-validating protocols.

Electronic Reactivity Map
  • C-3 Position (Nucleophilic): This is the most electron-rich site, analogous to the 3-position of indole. It reacts readily with electrophiles via S_EAr or Pd-catalyzed C-H activation mechanisms dominated by nucleophilic attack on the metal center.

  • C-7 Position (Acidic/Distal): The C-H bond at C-7 is spatially proximal to the bridgehead nitrogen (N1) but electronically distinct. Functionalization here typically requires Concerted Metalation-Deprotonation (CMD) mechanisms, often assisted by carbonate or carboxylate bases that act as proton shuttles.

  • 2-Methyl Group (Lateral): This position is benzylic-like. While less reactive toward direct metalation than the ring carbons, it is susceptible to radical abstraction (HAT) for late-stage diversification.

Decision Matrix for Functionalization
Target SiteMechanismCatalyst SystemKey AdditiveOutcome
C-3 S_EAr / CMDPd(OAc)₂CsF or AgOAcArylation/Acylation
C-7 CMDPd(OAc)₂Ag₂CO₃ Distal Arylation
2-Me Radical (HAT)Metal-freeNBS / AIBNBromination (Precursor)

Part 2: Experimental Protocols

Protocol A: Regioselective C-3 Direct Arylation

Objective: Introduction of aryl groups at the C-3 position using Pd-catalysis.[1] Mechanism: The reaction proceeds via an electrophilic palladation pathway. The use of CsF is critical; fluoride acts as a base to facilitate the CMD step or stabilize the cationic Pd intermediate, favoring the more nucleophilic C-3 site over C-7.

Materials
  • Substrate: 2-methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ (20 mol%) or XPhos (for sterically demanding substrates)

  • Additive: CsF (2.0 equiv)

  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step Procedure
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 2-methylpyrazolo[1,5-a]pyridine (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and CsF (152 mg, 1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).

  • Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw x3).

  • Reaction: Heat the mixture to 110 °C in an oil bath with vigorous stirring for 16–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (Rf ~0.4 in 20% EtOAc/Hex) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a celite pad to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expert Insight: If C-7 arylation byproducts are observed (>5%), switch the solvent to DMF and lower the temperature to 100 °C to enhance regioselectivity.

Protocol B: Regioselective C-7 Direct Arylation

Objective: Diverting reactivity to the C-7 position. Mechanism: This protocol utilizes Ag₂CO₃ as the oxidant/base. Silver salts are known to abstract halides from Pd but also facilitate a CMD pathway that is sterically sensitive. The carbonate anion acts as a proton shuttle, preferentially deprotonating the C-7 position which is often more acidic due to the inductive effect of the adjacent nitrogen, provided the C-3 position is blocked or the catalyst is directed away from it. Note: For 2-methyl substrates, C-3 is open, so high selectivity for C-7 often requires bulky ligands or specific silver-promoted conditions.

Materials
  • Substrate: 2-methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%) - Crucial for C-7 selectivity

  • Oxidant/Base: Ag₂CO₃ (1.0 - 2.0 equiv)

  • Solvent: DMSO or DMF

Step-by-Step Procedure
  • Setup: Charge a pressure tube with substrate (0.5 mmol), Aryl Iodide (1.0 mmol), Pd(OAc)₂ (11.2 mg), 1,10-Phenanthroline (9.0 mg), and Ag₂CO₃ (275 mg).

  • Solvation: Add DMSO (2.5 mL). Caution: DMSO ensures solubility of silver salts.

  • Reaction: Seal and heat to 140 °C for 24 hours.

    • Why High Temp? C-7 activation has a higher activation energy barrier than C-3.

  • Workup: Dilute with DCM, wash extensively with water (to remove DMSO) and brine.

  • Purification: Flash chromatography.

Protocol C: Lateral Functionalization of the 2-Methyl Group

Objective: Conversion of the 2-methyl "handle" into a reactive electrophile (bromomethyl) for subsequent amination or etherification.

Materials
  • Substrate: 2-methylpyrazolo[1,5-a]pyridine[2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (10 mol%) or Benzoyl Peroxide

  • Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative)

Step-by-Step Procedure
  • Setup: Dissolve substrate (1.0 mmol) in anhydrous PhCF₃ (5 mL).

  • Addition: Add NBS (1.05 mmol) and AIBN (0.1 mmol).

  • Reaction: Reflux (approx. 100 °C) for 2–4 hours.

    • Visual Cue: The reaction is complete when the heavy NBS solid floats to the top as lighter succinimide.

  • Workup: Filter off succinimide. Concentrate filtrate.

  • Usage: The resulting 2-(bromomethyl)pyrazolo[1,5-a]pyridine is unstable on silica. Use immediately for nucleophilic substitution (e.g., reaction with an amine in THF/K₂CO₃).

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the divergent pathways controlled by additive selection.

G Start 2-Methylpyrazolo[1,5-a]pyridine Pd_CsF Pd(OAc)₂ / CsF (Electrophilic/CMD) Start->Pd_CsF Path A 110°C, Dioxane Pd_Ag Pd(OAc)₂ / Ag₂CO₃ (CMD / Steric Control) Start->Pd_Ag Path B 140°C, DMSO Radical NBS / AIBN (Radical HAT) Start->Radical Path C Reflux C3_Prod C-3 Arylated Product (Kinetic Control) Pd_CsF->C3_Prod Nucleophilic Selectivity C7_Prod C-7 Arylated Product (Thermodynamic/Distal) Pd_Ag->C7_Prod Ag-Assisted Deprotonation Lat_Prod 2-Bromomethyl Derivative Radical->Lat_Prod Benzylic Bromination

Caption: Regiodivergent functionalization pathways for 2-methylpyrazolo[1,5-a]pyridine. Path A favors the electron-rich C-3; Path B targets the acidic C-7; Path C activates the lateral methyl group.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (C-3) Catalyst poisoning by N-lone pair.Increase catalyst loading to 10% or add CuI (co-catalyst) to sequester iodide.
C-3/C-7 Mixtures Temperature too high (erodes selectivity).Lower temp to 90-100 °C. Ensure CsF is dry (hygroscopic salts kill the reaction).
Protodehalogenation Reductive elimination failure.Use dry solvents. Add molecular sieves (4Å) to the reaction mixture.
Methyl Oxidation Over-reaction to aldehyde.Stop radical bromination early (monitor by NMR). Avoid aqueous workups for unstable bromides.

References

  • Wu, H.-C., et al. (2016). "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors." Organometallics.

  • Mishra, A., et al. (2022).[3] "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation." Organic Letters.

  • Zeng, L.-E., et al. (2022). "Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling." The Journal of Organic Chemistry.

  • Portilla, J., et al. (2021).[4] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules.

Sources

Application

Application Note: Synthesis of Kinase Inhibitors Utilizing the 3-Bromo-2-methylpyrazolo[1,5-a]pyridine Scaffold

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale The developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The development of small-molecule protein kinase inhibitors (PKIs) is a cornerstone of modern targeted oncology and immunology. Among the privileged scaffolds utilized to target the ATP-binding hinge region of kinases, fused bicyclic nitrogen heterocycles—specifically pyrazolo[1,5-a]pyridines and their pyrimidine analogs—have demonstrated exceptional clinical utility [1].

This application note details the use of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0) as a highly versatile, late-stage intermediate for the generation of kinase inhibitor libraries [2].

The Causality of Scaffold Design (E-E-A-T)

Successful drug design relies on understanding the structural causality behind molecular interactions. We utilize 3-Bromo-2-methylpyrazolo[1,5-a]pyridine for three specific mechanistic reasons:

  • Bioisosteric Hinge Binding: The pyrazolo[1,5-a]pyridine core acts as a purine bioisostere. Its nitrogen atoms serve as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region [3].

  • The C3-Bromine as a Synthetic Handle: The bromine atom at the 3-position is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid, divergent synthesis of structural analogs, enabling efficient Structure-Activity Relationship (SAR) mapping [4].

  • The C2-Methyl Steric Effect: The methyl group at the 2-position is not merely decorative. It induces a steric clash with substituents introduced at the C3-position (such as an aryl ring), forcing the C3-substituent out of coplanarity with the core scaffold. This twisted, orthogonal conformation is often essential for projecting the C3-substituent deep into the hydrophobic selectivity pocket adjacent to the ATP-binding site, thereby enhancing kinase selectivity and reducing off-target toxicities (e.g., hERG liability) [3].

Pathway and Workflow Visualizations

To conceptualize the synthetic utility and biological mechanism of this scaffold, the following logical workflows have been established.

SyntheticWorkflow A 3-Bromo-2-methyl pyrazolo[1,5-a]pyridine (CAS: 53902-98-0) B Pd-Catalyzed Cross-Coupling A->B Electrophilic Handle (C3-Br) C Suzuki-Miyaura (Aryl Boronic Acids) B->C D Buchwald-Hartwig (Amines) B->D E Kinase Inhibitor Library C->E C-C Bond Formation D->E C-N Bond Formation

Caption: Synthetic workflow for generating kinase inhibitor libraries via Pd-catalyzed cross-coupling.

Mechanism A Oncogenic Kinase (e.g., RET, Pim-1, TRK) B ATP Binding Pocket (Hinge Region) A->B C Downstream Signaling (MAPK / PI3K-AKT) B->C ATP Hydrolysis & Phosphorylation D Tumor Proliferation & Survival C->D E Pyrazolo[1,5-a]pyridine Derivative E->B Competitive Binding (Blocks ATP Access)

Caption: Mechanism of action for pyrazolo[1,5-a]pyridine-based ATP-competitive kinase inhibitors.

Quantitative Data Presentation

Prior to executing the standard protocols, it is critical to review the optimized reaction conditions and expected biological readouts. The following tables summarize the optimization of the C3-arylation step and the resulting kinase inhibition profiles.

Table 1: Optimization of Suzuki-Miyaura C3-Arylation Conditions

Reaction: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine + Phenylboronic acid → 2-Methyl-3-phenylpyrazolo[1,5-a]pyridine.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Purity (LC-MS)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O9045%>90%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2 eq)1,4-Dioxane/H₂O9082%>95%
3Pd(dppf)Cl₂ (5 mol%) Cs₂CO₃ (2 eq) 1,4-Dioxane/H₂O 100 94% >98%
4Pd₂(dba)₃ / XPhosK₃PO₄ (2 eq)THF8076%>92%

Note: Entry 3 demonstrates the optimal conditions utilized in Protocol A, driven by the superior solubility and basicity of Cesium Carbonate in the biphasic dioxane/water system.

Table 2: Representative Kinase Inhibition Profile (SAR)

In vitro IC₅₀ values (nM) for synthesized 3-substituted-2-methylpyrazolo[1,5-a]pyridine derivatives.

Compound IDC3-SubstituentPim-1 IC₅₀ (nM)RET IC₅₀ (nM)CDK2 IC₅₀ (nM)hERG Inhibition
CMPD-01 Phenyl145890>10,000Low
CMPD-02 4-Fluorophenyl85410>10,000Low
CMPD-03 3-(Trifluoromethyl)phenyl1245>5,000Low
CMPD-04 4-(4-Methylpiperazin-1-yl)phenyl4.5 12 >5,000Moderate

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-process quality control (QC) steps are embedded directly into the workflow.

Protocol A: General Procedure for Suzuki-Miyaura Cross-Coupling at the C3-Position

Objective: Synthesize C3-aryl derivatives from 3-Bromo-2-methylpyrazolo[1,5-a]pyridine.

Materials:

  • 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (1.0 equivalent, 1.0 mmol)

  • Arylboronic acid derivative (1.2 equivalents, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents, 0.05 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents, 2.0 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 v/v ratio, 10 mL total)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (211 mg, 1.0 mmol) and the chosen arylboronic acid (1.2 mmol).

  • Catalyst & Base Addition: Add Cs₂CO₃ (651 mg, 2.0 mmol) and the Pd(dppf)Cl₂ catalyst (36 mg, 0.05 mmol).

  • Solvent Addition & Degassing (Critical Step): Add 8 mL of 1,4-Dioxane and 2 mL of H₂O. Seal the vial with a crimp cap. Degas the mixture by bubbling dry Nitrogen or Argon gas directly through the solution for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Reaction Execution: Heat the sealed vial in an oil bath or heating block at 100 °C for 12 hours under vigorous stirring.

  • In-Process QC: After 12 hours, cool to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass [M+H]⁺ 211/213 is consumed, and the product mass is dominant.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3-aryl-2-methylpyrazolo[1,5-a]pyridine derivative.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Validate the biological efficacy of the synthesized compounds against target kinases (e.g., Pim-1 or RET).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in a 384-well plate to create a 10-point concentration-response curve (final DMSO concentration in assay must not exceed 1%).

  • Kinase Reaction: In a white 384-well assay plate, mix 2 µL of the compound dilution with 4 µL of Kinase/Substrate mixture (e.g., 1 nM Pim-1 kinase and 0.2 µg/µL of basic sequence peptide substrate in assay buffer).

  • Initiation: Add 4 µL of ATP solution (at the predetermined Kₘ concentration for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature. Causality: This step ensures that the subsequent luminescence signal is generated strictly from the ADP produced during the kinase reaction, eliminating background noise.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout & Validation: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Validation: Include a known reference inhibitor (e.g., Staurosporine or Selpercatinib) as a positive control to validate assay sensitivity and reproducibility.

References

  • Xia, Z., et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors". ACS Medicinal Chemistry Letters. National Center for Biotechnology Information (PMC). URL: [Link]

  • RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". Royal Society of Chemistry. URL: [Link]

Method

One-Pot Synthesis Strategies for 3-Bromo-2-methylpyrazolo[1,5-a]pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. Among its derivatives, 3-Bromo-2-methylpyrazolo[1,5-a]pyridine serves as a versatile intermediate, with the bromo substituent at the 3-position providing a reactive handle for further molecular elaboration. This guide provides an in-depth exploration of one-pot synthesis strategies involving 3-Bromo-2-methylpyrazolo[1,5-a]pyridine, offering both established principles and prospective protocols to streamline its synthesis and subsequent functionalization.

The Advantage of One-Pot Syntheses

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental sustainability. By minimizing manual operations and purification steps, these strategies reduce waste generation and save time and resources, making them highly attractive for both academic research and industrial drug development.

Proposed One-Pot Synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

While a direct, one-pot synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine has not been extensively documented, a highly plausible and efficient strategy can be extrapolated from established one-pot syntheses of the analogous 3-halopyrazolo[1,5-a]pyrimidines.[1][2] This proposed method involves a sequential cyclocondensation reaction followed by an in-situ electrophilic bromination.

The core of this strategy lies in the reaction of an N-aminopyridinium ylide with an appropriate α,β-unsaturated carbonyl compound, followed by treatment with a brominating agent in the same reaction vessel. The N-aminopyridinium ylide can be generated in situ from the corresponding N-aminopyridinium salt.

Mechanistic Rationale

The proposed one-pot synthesis proceeds through a two-step sequence:

  • [3+2] Cycloaddition: The N-aminopyridinium ylide, acting as a 1,3-dipole, undergoes a [3+2] cycloaddition reaction with an α,β-unsaturated carbonyl compound. This step forms the pyrazolo[1,5-a]pyridine core.

  • Electrophilic Bromination: Following the formation of the pyrazolo[1,5-a]pyridine ring system, a suitable brominating agent, such as N-bromosuccinimide (NBS), is introduced into the reaction mixture. The electron-rich pyrazole ring undergoes regioselective electrophilic substitution at the C3 position to yield the desired 3-bromo derivative.

G cluster_0 Step 1: In-situ formation of N-aminopyridinium ylide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Electrophilic Bromination N-aminopyridinium salt N-aminopyridinium salt N-aminopyridinium ylide N-aminopyridinium ylide N-aminopyridinium salt->N-aminopyridinium ylide Base Pyrazolo[1,5-a]pyridine intermediate Pyrazolo[1,5-a]pyridine intermediate N-aminopyridinium ylide->Pyrazolo[1,5-a]pyridine intermediate + α,β-unsaturated carbonyl 3-Bromo-2-methylpyrazolo[1,5-a]pyridine 3-Bromo-2-methylpyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine intermediate->3-Bromo-2-methylpyrazolo[1,5-a]pyridine + NBS G cluster_0 One-Pot Synthesis cluster_1 In-situ Suzuki-Miyaura Coupling Starting Materials Starting Materials 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (in situ) 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (in situ) Starting Materials->3-Bromo-2-methylpyrazolo[1,5-a]pyridine (in situ) Protocol 1 3-Aryl-2-methylpyrazolo[1,5-a]pyridine 3-Aryl-2-methylpyrazolo[1,5-a]pyridine 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (in situ)->3-Aryl-2-methylpyrazolo[1,5-a]pyridine + Ar-B(OH)₂, Pd catalyst, Base

Sources

Application

Application Note: Highly Efficient Halogen-Magnesium Exchange for the Preparation of 3-Magnesio-2-methylpyrazolo[1,5-a]pyridine

Introduction & Scientific Rationale Pyrazolo[1,5-a]pyridines are privileged, nitrogen-rich fused bicyclic scaffolds extensively utilized in medicinal chemistry. They are particularly valuable in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazolo[1,5-a]pyridines are privileged, nitrogen-rich fused bicyclic scaffolds extensively utilized in medicinal chemistry. They are particularly valuable in the development of kinase inhibitors, such as Microtubule Affinity Regulating Kinase (MARK) inhibitors for the treatment of Alzheimer's disease 1. To explore the structure-activity relationship (SAR) of these therapeutics, regioselective functionalization at the C-3 position is a critical workflow.

While 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0) serves as an ideal precursor, generating a nucleophilic Grignard reagent from this electron-rich heteroaryl bromide via direct magnesium metal insertion (


) is notoriously difficult. The electron-rich nature of the pyrazolo[1,5-a]pyridine core increases the electron density of the C-Br bond, making oxidative addition sluggish and highly prone to side reactions like Wurtz-type homocoupling or protodehalogenation. To overcome these thermodynamic and kinetic barriers, Halogen-Magnesium Exchange utilizing the "Turbo Grignard" reagent (

) is the modern standard 2.

Mechanistic Insights (Causality & Reactivity)

The efficacy of


 lies in its unique structural behavior in solution. Classical Grignard reagents form unreactive polymeric aggregates in tetrahydrofuran (THF). The stoichiometric addition of lithium chloride (

) induces morphological plasticity, breaking these aggregates into highly reactive, solvent-separated monomeric or dimeric "ate" complexes (e.g.,

) 3.

This disaggregation dramatically enhances the nucleophilicity of the isopropyl moiety, facilitating a rapid, low-temperature exchange with the aryl bromide. The reaction is thermodynamically driven by the formation of a more stable


-hybridized heteroaryl Grignard reagent from an 

-hybridized isopropyl Grignard. Operating at sub-zero temperatures (-20 °C) prevents unwanted side reactions, such as direct deprotonation (C-H activation) at the C-7 position, which can occur with stronger bases.

Experimental Workflow

G A 3-Bromo-2-methyl- pyrazolo[1,5-a]pyridine C Halogen-Metal Exchange (-20°C) A->C B iPrMgCl·LiCl (Turbo Grignard) B->C D Heteroaryl Grignard Intermediate C->D Rapid Exchange E Electrophilic Trapping D->E F C3-Functionalized Product E->F DMF or B(OR)3

Workflow for the Turbo Grignard-mediated halogen-metal exchange and trapping.

Quantitative Method Comparison

The table below highlights the superior performance of the Turbo Grignard method compared to traditional approaches for this specific electron-rich substrate.

MethodReagent SystemTemperatureTimeConversionMajor Byproducts / Issues
Direct Insertion

turnings,

(cat.)
65 °C (Reflux)12 h< 40%Wurtz homocoupling, Unreacted SM
Standard Exchange

(no

)
0 °C to 25 °C4 h~ 60%Incomplete conversion, Protodehalogenation
Turbo Exchange

-20 °C to 0 °C1 h> 95%None (Clean conversion)

Detailed Protocol: Preparation of (2-Methylpyrazolo[1,5-a]pyridin-3-yl)magnesium chloride

Self-Validating System: This protocol incorporates an In-Process Control (IPC) quench to empirically validate Grignard formation prior to committing valuable electrophiles.

Reagents & Equipment:

  • 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0)

  • Isopropylmagnesium chloride–lithium chloride complex (

    
    ), 1.3 M in THF
    
  • Anhydrous Tetrahydrofuran (THF),

    
     ppm 
    
    
    
  • Flame-dried Schlenk flask, Argon gas line, Syringe pump.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum. Backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Substrate Dissolution: Dissolve 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (2.11 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Stir to ensure complete dissolution.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool the internal temperature to -20 °C. Crucial Step: Maintaining -20 °C prevents off-target metalation at the C-7 position.

  • Halogen-Metal Exchange: Using a syringe pump, add

    
     (1.3 M in THF, 8.5 mL, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes. Ensure the internal temperature does not exceed -15 °C during the addition.
    
  • Aging: Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C over 45 minutes. The solution will typically darken, indicating the formation of the heteroaryl Grignard species.

  • In-Process Control (IPC) & Validation:

    • Withdraw a 0.1 mL aliquot of the reaction mixture using a dry, argon-purged syringe.

    • Quench the aliquot into a GC vial containing 1 mL of saturated aqueous

      
       and a single crystal of Iodine (
      
      
      
      ) dissolved in diethyl ether.
    • Analyze the organic layer via GC-MS.

    • Validation Criteria: The complete disappearance of the starting material mass (

      
       210/212) and the exclusive appearance of the 3-iodo-2-methylpyrazolo[1,5-a]pyridine mass (
      
      
      
      258) confirms 100% conversion to the Grignard reagent.
  • Electrophilic Trapping: Once validated, re-cool the Grignard solution to -20 °C. Add the desired electrophile (e.g., 2.0 equiv of anhydrous DMF for formylation, or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for borylation) dropwise. Warm to room temperature and stir for 2 hours before standard aqueous workup.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. The in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. The introduction of a bromine atom at the 3-position, yielding 3-Bromo-2-methylpyrazolo[1,5-a]pyridine, creates a versatile intermediate for further functionalization, often through cross-coupling reactions like Suzuki or Sonogashira, enabling the generation of diverse chemical libraries for drug discovery.[1] However, optimizing the yield and purity of this key intermediate can present several challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common issues encountered during the synthesis.

Core Synthesis Overview: Electrophilic Bromination

The most common and direct method for synthesizing 3-Bromo-2-methylpyrazolo[1,5-a]pyridine is the electrophilic bromination of the 2-methylpyrazolo[1,5-a]pyridine starting material. The pyrazolo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic attack. The C3 position is generally the most reactive site for electrophilic substitution.

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material 2-methylpyrazolo[1,5-a]pyridine Reaction_Vessel Reaction Setup (Inert atmosphere, controlled temp.) Starting_Material->Reaction_Vessel Solvent Inert Solvent (e.g., DCM, CHCl3, AcOH) Solvent->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction_Vessel Quenching Quenching (e.g., Na2S2O3 soln.) Reaction_Vessel->Quenching Reaction Monitoring (TLC) Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product 3-Bromo-2-methylpyrazolo[1,5-a]pyridine Purification->Final_Product

Caption: General workflow for the synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields can stem from several factors, from suboptimal reaction conditions to incomplete conversion or the formation of side products.

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or a deactivated brominating agent.

  • Troubleshooting Steps:

    • Monitor the Reaction Thoroughly: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the starting material spot persists, the reaction is not complete.

    • Extend Reaction Time: Continue the reaction for a longer duration, monitoring every few hours.

    • Increase Temperature: Gradually increase the reaction temperature. Some brominations benefit from gentle heating. However, be cautious as higher temperatures can also lead to side product formation.

    • Check Reagent Quality: Ensure your brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh. NBS can decompose over time, especially if exposed to light and moisture.

Possible Cause 2: Formation of Side Products

  • Explanation: The high reactivity of the pyrazolo[1,5-a]pyridine ring can lead to over-bromination (dibromination) or bromination at other positions if the reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. A large excess will almost certainly lead to di-substituted products.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -78°C) can increase the selectivity for the C3 position and minimize over-bromination.

    • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This keeps the concentration of the electrophile low at any given moment, favoring mono-bromination.

Possible Cause 3: Inefficient Work-up and Purification

  • Explanation: Product loss can occur during the aqueous work-up and purification steps.

  • Troubleshooting Steps:

    • Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Optimize Purification:

      • Column Chromatography: Use an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to achieve good separation of the product from unreacted starting material and any side products.[2] An Rf value of 0.2-0.4 on TLC is often ideal for good separation.[2]

      • Recrystallization: If the crude product is of moderate purity, recrystallization can be a highly effective purification method.[2] A common solvent system for this is ethyl acetate/n-hexane.[2]

Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the side products and prevent their formation?

The presence of multiple spots indicates a mixture of products. For the bromination of 2-methylpyrazolo[1,5-a]pyridine, the most common side products are the starting material and di-brominated species.

Troubleshooting Workflow for Product Mixture

Troubleshooting_Side_Products Start Multiple Spots on TLC Check_SM Does one spot co-elute with the starting material? Start->Check_SM Incomplete_Reaction Issue: Incomplete Reaction Check_SM->Incomplete_Reaction Yes Higher_Rf_Spot Is there a significantly higher Rf spot? Check_SM->Higher_Rf_Spot No Optimize_Conditions Action: Extend reaction time, check reagent activity, or consider gentle heating. Incomplete_Reaction->Optimize_Conditions Dibromination Likely Issue: Dibromination Higher_Rf_Spot->Dibromination Yes Other_Isomers Are there spots with similar Rf to the product? Higher_Rf_Spot->Other_Isomers No Control_Reaction Action: Lower temperature, add brominating agent slowly, use precise stoichiometry (1.05-1.1 eq). Dibromination->Control_Reaction Isomerization Possible Issue: Other Isomers Other_Isomers->Isomerization Yes Solvent_Choice Action: Change solvent polarity. Consider a less polar solvent to potentially improve regioselectivity. Isomerization->Solvent_Choice

Caption: Decision tree for troubleshooting side product formation.

Question 3: What is the optimal brominating agent and solvent for this reaction?

The choice of brominating agent and solvent can significantly impact the yield and selectivity of the reaction.

Reagent/SolventAdvantagesDisadvantagesRecommendations
N-Bromosuccinimide (NBS) Easy to handle solid, mild, often provides good regioselectivity.Can decompose; radical pathways possible with initiators.The most commonly recommended and user-friendly option for this type of bromination.
Bromine (Br₂) Highly reactive, inexpensive.Difficult to handle (corrosive, volatile liquid), can lead to over-bromination and side reactions if not controlled carefully.Use with caution. Best added as a dilute solution in the reaction solvent at low temperatures.
Dichloromethane (DCM) / Chloroform (CHCl₃) Inert, good at solubilizing starting materials, easy to remove.Chlorinated solvent, environmental concerns.Excellent general-purpose solvents for this reaction.
Acetic Acid (AcOH) Can promote electrophilicity of the brominating agent.Can be difficult to remove completely, may participate in side reactions under certain conditions.A viable option, particularly if reactivity is sluggish in other solvents.
Water Green solvent.[1]Limited solubility of organic substrates.An efficient and mild approach using potassium bromide (KBr) with an iodine(III) reagent like PIDA in water has been reported for related systems, offering a green alternative.[1][3]

Expert Recommendation: For most applications, using N-Bromosuccinimide (NBS) in Dichloromethane (DCM) at 0°C to room temperature provides a good balance of reactivity, selectivity, and ease of handling.

Question 4: My final product is an oil, but I expected a solid. What should I do?

3-Bromo-2-methylpyrazolo[1,5-a]pyridine can sometimes be isolated as an oil or a low-melting solid, especially if minor impurities are present.

  • Purity Check: First, assess the purity of the oil using ¹H NMR and HPLC or LC-MS. If it is pure, the oily nature may be inherent to the compound.

  • Inducing Crystallization:

    • High Vacuum: Keep the oil under a high vacuum for an extended period to remove any residual solvent.

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to induce crystallization.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir vigorously. This can sometimes cause the product to precipitate as a solid.

  • Purification: If the NMR shows significant impurities, re-purify the compound using column chromatography.

Experimental Protocol: Optimized Synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 2-methylpyrazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Brominating Agent: Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine/NBS. Stir for 10 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).[2]

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Bromo-2-methylpyrazolo[1,5-a]pyridine.

References

  • Benchchem. Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Benchchem. 3-Bromo-5-methylpyrazolo[1,5-a]pyridine.
  • PMC. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.

Sources

Optimization

Purification methods for 3-Bromo-2-methylpyrazolo[1,5-a]pyridine: Recrystallization vs Chromatography

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]pyridine scaffold.

Below, you will find a synthesized breakdown of the mechanistic principles, a troubleshooting FAQ, comparative data, and self-validating experimental protocols to isolate pure 3-bromo-2-methylpyrazolo[1,5-a]pyridine from crude reaction mixtures.

Mechanistic Insight & Purification Strategy

The pyrazolo[1,5-a]pyridine core features a highly electron-rich pyrazole ring. Because of this electronic distribution, the C-3 position is exceptionally susceptible to electrophilic aromatic substitution. When utilizing N-bromosuccinimide (NBS) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature, the bromination is highly regioselective, yielding 3-bromo-2-methylpyrazolo[1,5-a]pyridine rapidly .

However, the downstream challenge lies in the purification. The crude mixture typically contains:

  • The Target: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine.

  • Unreacted Starting Material (SM): 2-Methylpyrazolo[1,5-a]pyridine.

  • Byproduct: Succinimide.

Because the structural difference between the target and the starting material is merely a single bromine atom, choosing the correct purification vector—Recrystallization vs. Chromatography—is critical for maximizing both yield and purity.

Purification Decision Workflow

G Crude Crude Reaction Mixture (Product + SM + Succinimide) Workup Aqueous Workup (Remove Succinimide) Crude->Workup Decision Scale & Purity Check (TLC / LC-MS) Workup->Decision Recryst Recrystallization (Scale > 5g, High Purity) Decision->Recryst High Conversion Chrom Column Chromatography (Scale < 5g, Complex Mix) Decision->Chrom Low Conversion Pure Pure 3-Bromo-2-methyl- pyrazolo[1,5-a]pyridine Recryst->Pure Chrom->Pure

Workflow for the purification of 3-bromo-2-methylpyrazolo[1,5-a]pyridine.

Troubleshooting & FAQs

Q: Why is succinimide removal critical before silica gel chromatography or recrystallization, and how is it achieved? A: Succinimide is highly polar and can streak on silica gel, altering the partitioning of your target compound and causing co-elution. In recrystallization, it can co-precipitate, artificially inflating your yield with impure mass. Because succinimide is highly water-soluble, a simple aqueous wash (e.g., saturated


 followed by water) of the organic reaction mixture efficiently partitions it into the aqueous layer prior to further purification.

Q: How does the addition of the bromine atom at C-3 affect the polarity of the molecule for chromatography? A: While bromine is a large, polarizable atom, introducing a halogen onto a heteroaromatic core typically decreases the overall polarity of the molecule relative to the silica gel stationary phase. The bulky, lipophilic bromine atom shields the polar core. Therefore, 3-bromo-2-methylpyrazolo[1,5-a]pyridine will have a higher


 (elute faster)  than the unreacted 2-methylpyrazolo[1,5-a]pyridine starting material in standard normal-phase solvent systems (e.g., Hexanes/Ethyl Acetate).

Q: When should I choose recrystallization over column chromatography for this specific scaffold? A: Recrystallization is the superior choice for scale-up (typically >5 grams) when the reaction conversion is very high (>95% via LC-MS) and the primary impurities are trace baseline degradants. Chromatography is mandatory for smaller scales, or when there is a significant amount (>5%) of unreacted starting material, as the starting material and product will often co-crystallize due to their similar planar structures.

Q: My recrystallization yield is low (<40%), but the purity is >99%. What is the mechanistic reason, and how do I fix it? A: The target compound is likely too soluble in your chosen solvent system at low temperatures, meaning the equilibrium favors the solution phase rather than the crystal lattice. To fix this, switch to a binary solvent system (e.g., Ethyl Acetate/Hexanes). Dissolve the crude in a minimum amount of the "good" solvent (Ethyl Acetate) and slowly add the "anti-solvent" (Hexanes) until the cloud point is reached, forcing the compound out of solution.

Quantitative Comparison: Recrystallization vs. Chromatography

Use the following table to benchmark your expected outcomes and select the appropriate method based on your laboratory constraints.

ParameterBinary RecrystallizationSilica Gel Chromatography
Optimal Scale > 5.0 grams< 5.0 grams
Solvent System Ethyl Acetate / HexanesHexanes / Ethyl Acetate (Gradient)
Average Time Required 12–24 hours (includes cooling)2–4 hours
Typical Yield Recovery 65% – 80% (1st crop)85% – 95%
Purity Achieved > 99% (Highly crystalline)95% – 98%
Primary Advantage Low solvent waste, highly scalableResolves closely related structural analogs
Primary Limitation Fails if starting material > 5%High solvent consumption, tedious on large scale

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Inline checks are included to ensure you do not proceed to the next step if the current step has failed.

Protocol A: Pre-Purification Aqueous Workup (Mandatory)

Objective: Complete removal of succinimide and residual salts.

  • Dilution: Dilute the crude reaction mixture (assumed in DCM) with additional DCM to achieve a concentration of approximately 0.1 M.

  • Neutralization: Transfer to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous

    
    . Validation Check: The aqueous layer should test at pH ~8.
    
  • Extraction: Wash the organic layer with distilled water (1x equal volume), followed by brine (1x equal volume).

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter the drying agent.
    
  • Concentration: Concentrate the filtrate in vacuo to yield the crude solid.

  • Validation Check: Run a TLC (20% EtOAc in Hexanes) and stain with

    
    . You should observe a fast-eluting product spot and no heavy baseline streaking (which would indicate residual succinimide).
    
Protocol B: Silica Gel Column Chromatography

Objective: Separation of the brominated product from unreacted starting material.

  • Preparation: Pack a silica gel column using Hexanes. Ensure a ratio of 30:1 to 50:1 (Silica mass : Crude mass).

  • Loading: Dissolve the crude solid from Protocol A in a minimum volume of DCM. Load evenly onto the silica bed.

  • Elution: Begin elution with 100% Hexanes (2 column volumes). Gradually increase polarity to 5% EtOAc in Hexanes, then 10% EtOAc in Hexanes.

  • Fraction Collection: Collect fractions and monitor via TLC (15% EtOAc in Hexanes, UV 254 nm).

    • Validation Check: The target 3-bromo-2-methylpyrazolo[1,5-a]pyridine will elute first (

      
       ~0.6). The unreacted starting material will elute second (
      
      
      
      ~0.4).
  • Isolation: Pool the fractions containing the pure faster-eluting spot and concentrate in vacuo to afford the product as a solid.

Protocol C: Binary Solvent Recrystallization

Objective: High-purity isolation via differential solubility.

  • Dissolution: Place the crude solid from Protocol A in an Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate just until the solid fully dissolves.

  • Anti-Solvent Addition: While keeping the solution hot, add hot Hexanes dropwise while swirling until the solution becomes slightly turbid (the "cloud point").

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Validation Check: Needle-like or plate-like crystals should begin forming within 30 minutes.

  • Maturation: Transfer the flask to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Filtration: Filter the crystals using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexanes. Dry under high vacuum.

References

  • Cuny GD, Yu PB, Laha JK, Xing X, Liu JF, Lai CS, Deng DY, Sachidanandan C, Bloch KD, Peterson RT. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorg Med Chem Lett. 2008;18(15):4388-4392.[Link]

Troubleshooting

Technical Support Center: Minimizing Debromination in Pyrazolo[1,5-a]pyridine Coupling

Executive Summary & Mechanistic Insight The Challenge: Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) involving pyrazolo[1,5-a]pyridine halides—particularly at the C-3 and C-7 positions—are frequently plagued by h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The Challenge: Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) involving pyrazolo[1,5-a]pyridine halides—particularly at the C-3 and C-7 positions—are frequently plagued by hydrodebromination (or hydrodehalogenation).[1] In this side reaction, the C-Br bond is replaced by a C-H bond rather than the desired C-C or C-N bond, leading to the formation of the "des-bromo" byproduct.

The Mechanism: Debromination typically occurs after the oxidative addition of the Palladium(0) catalyst to the aryl halide. The resulting Pd(II)-aryl species is intercepted by a hydride source before it can undergo transmetallation (Suzuki) or amine coordination (Buchwald).

  • Path A (Desired): Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination
    
    
    Product .
  • Path B (Debromination): Oxidative Addition

    
    
    
    
    
    -Hydride Elimination (from solvent/ligand) or H-abstraction
    
    
    Reductive Elimination
    
    
    Des-bromo Byproduct .

Key Drivers of Failure:

  • Slow Transmetallation: Steric hindrance at the C-3/C-7 position delays the entry of the nucleophile, giving the Pd-intermediate time to scavenge a hydride.

  • Hydride Sources: Secondary alcohols (isopropanol), amines with

    
    -hydrogens, or even trace water/dioxane can act as hydride donors.
    
  • Ligand Choice: Non-bulky ligands fail to protect the Pd-center or accelerate the reductive elimination sufficiently.

Troubleshooting Guide (Q&A)

Category A: Reaction Setup & Reagents

Q1: I am seeing >30% des-bromo product in my Suzuki coupling. I am using Pd(PPh3)4 in Dioxane/Water. What is wrong? Diagnosis: The catalyst and solvent system are suboptimal for this scaffold.

  • The Issue: Pd(PPh3)4 is a generic catalyst.[2] The triphenylphosphine ligand is not bulky enough to prevent side reactions, and it often requires higher temperatures where debromination is kinetically favored. Furthermore, dioxane can act as a hydride donor via radical mechanisms under prolonged heating.

  • The Fix: Switch to a Dialkylbiaryl phosphine ligand system (e.g., XPhos or SPhos ) or a pre-formed catalyst like XPhos Pd G3 . These ligands are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination, leaving less time for debromination).[1]

  • Refinement: Change solvent to Toluene or THF (anhydrous) to remove potential hydride sources.

Q2: Does the choice of base impact the debromination rate? Answer: Yes, significantly.

  • Explanation: Strong alkoxide bases (e.g., NaOtBu, NaOEt) can undergo

    
    -hydride elimination to generate a Pd-H species, which directly reduces your starting material.
    
  • Recommendation: Use mild, inorganic bases such as K₃PO₄ (tripotassium phosphate) or K₂CO₃ . If solubility is an issue, use Cs2CO3 in an aprotic solvent. Avoid ethoxide or methoxide bases entirely.

Category B: Buchwald-Hartwig Specifics

Q3: In C-N coupling, I see reduction of the pyrazolo[1,5-a]pyridine instead of amination. Why? Diagnosis: This is common when coupling with primary amines or when using inefficient catalyst activation.

  • Mechanism: If the amine binding is slow (due to sterics at C-3/C-7), the Pd(II)-aryl complex may undergo

    
    -hydride elimination from the amine itself (if it has 
    
    
    
    -hydrogens) or the ligand.
  • The Fix:

    • Catalyst: Use BrettPhos Pd G3 or RuPhos Pd G3 . RuPhos is particularly effective for preventing reduction in secondary amine synthesis.

    • Activation: Do not use Pd(OAc)2 + Ligand if possible; in situ generation is often incomplete. Use the pre-catalyst (G3/G4 series) to ensure 100% active L1Pd(0) species enters the cycle immediately.

Decision Logic & Mechanism Visualization

The following diagrams visualize the competing pathways and the logical workflow to suppress the side reaction.

Figure 1: Competing Catalytic Cycles

DebrominationMechanism Start Pyrazolo[1,5-a]pyridine-Br OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation / Amine Binding (Rate Limiting Step) OxAdd->TransMet Fast with Bulky Ligands HydrideSource Hydride Source Interception (Solvent/Base/Ligand) OxAdd->HydrideSource Slow Transmetallation allows this path RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product Desired Coupled Product (C-C or C-N) RedElim->Product Reduct Reductive Elimination (of Pd-H species) HydrideSource->Reduct Byproduct Debrominated Byproduct (Ar-H) Reduct->Byproduct

Caption: The kinetic competition between the desired coupling (Green path) and the hydrodebromination side reaction (Red path). Bulky ligands accelerate the Green path.

Figure 2: Optimization Workflow

OptimizationWorkflow Problem High Debromination Observed Check1 Check Catalyst Source Problem->Check1 Action1 Switch to Pre-catalyst (XPhos Pd G3 / RuPhos Pd G3) Check1->Action1 If using Pd(OAc)2/PPh3 Check2 Check Base Check1->Check2 If already using G3 Action1->Check2 Action2 Switch to K3PO4 or K2CO3 (Avoid NaOtBu) Check2->Action2 If using Alkoxides Check3 Check Solvent Check2->Check3 If using Carbonates Action2->Check3 Action3 Use Anhydrous Toluene or THF (Avoid Alcohols/Dioxane) Check3->Action3 If using ROH Result Optimized Reaction (>90% Yield) Check3->Result If Anhydrous Action3->Result

Caption: Step-by-step logic for troubleshooting debromination issues in pyrazolo[1,5-a]pyridine coupling.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Best for: Coupling 3-bromo or 7-bromo pyrazolo[1,5-a]pyridines with aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O, degassed) or solid K₃PO₄ (2.0 equiv)

  • Solvent: THF or Toluene (degassed)[3]

  • Temperature: 40–60 °C (Start low to favor coupling)

Procedure:

  • Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF (concentration 0.1 M).

  • Add K₃PO₄ (2.0 equiv) as a degassed aqueous solution (or solid if strictly anhydrous conditions are required, then add 2 drops of water).

  • Stir at 40 °C for 2 hours. Monitor by LCMS.

  • Note: If conversion is slow, increase T to 60 °C. Do not jump to 100 °C immediately.

Protocol B: Buchwald-Hartwig Amination (Prevention of Reduction)

Best for: Coupling with primary or secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G3 (2-5 mol%) (for secondary amines) or BrettPhos Pd G3 (for primary amines).

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃.

  • Solvent: t-Amyl Alcohol (anhydrous) or Toluene.

  • Temperature: 80–100 °C.

Procedure:

  • In a glovebox or under strict Argon flow, combine aryl bromide, amine, RuPhos Pd G3 , and Cs₂CO₃ .

  • Add anhydrous Toluene (0.2 M).

  • Seal and heat to 80 °C.

  • Why this works: RuPhos forms a very stable Pd-L species that resists

    
    -hydride elimination, and Cs₂CO₃ is too weak to promote the deprotonation required for the reduction pathway.
    

Data Comparison: Ligand Effects

The following table illustrates the impact of ligand and base selection on the ratio of Product (P) to Des-bromo Byproduct (BP). Data synthesized from typical scaffold reactivity profiles.

EntryCatalyst SystemBaseSolventYield (P)Byproduct (BP)Verdict
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O45%40% ❌ Fail (High Reduction)
2Pd(OAc)₂ / XantphosCs₂CO₃Dioxane60%25%⚠️ Poor Selectivity
3XPhos Pd G3 K₃PO₄ THF/H₂O 92% <2% Recommended
4Pd₂dba₃ / SPhosK₃PO₄Toluene88%5%✅ Excellent
5Pd(dppf)Cl₂KOAcDMSO50%30%❌ Fail (Solvent issue)

References

  • Vertex AI Search. (2025). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Side Reactions. Organic Chemistry Portal. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Reactivity of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine Under Basic Conditions

Welcome to the Technical Support Center for 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0). As a privileged scaffold in medicinal chemistry and drug discovery[1], this fused bicyclic system presents unique syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0). As a privileged scaffold in medicinal chemistry and drug discovery[1], this fused bicyclic system presents unique synthetic opportunities—and distinct troubleshooting challenges—when exposed to basic conditions.

In organic synthesis, "stability" is highly contextual. What manifests as a degradation pathway in one protocol is often a targeted functionalization strategy in another. This guide provides drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and self-validating protocols to control the reactivity of this intermediate.

Mechanistic Causality: The Tri-Modal Reactivity Profile

The stability of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine under basic conditions is dictated entirely by the nucleophilicity, steric bulk, and pKa of the base employed. The molecule possesses three distinct reactive sites that compete under basic conditions:

  • C3-Bromine (Halogen-Metal Exchange): The C3 position is highly electron-rich. However, the C-Br bond is highly susceptible to lithium-halogen exchange. Strong nucleophilic bases (e.g., n-BuLi) will rapidly attack the bromine atom rather than deprotonating the ring, leading to a C3-lithiated species[1].

  • C2-Methyl (Lateral Metalation): The protons on the 2-methyl group are unusually acidic. The fused pyrazolo[1,5-a]pyridine system stabilizes the resulting benzylic-type anion through extended resonance. Strong, non-nucleophilic bases (e.g., KOtBu, LDA) will preferentially deprotonate this methyl group, initiating lateral metalation[2].

  • C7-Position (Directed Ring Metalation): If the base is highly sterically hindered (e.g., Knochel's TMP-bases like TMPMgCl·LiCl), it cannot easily access the C2-methyl group or undergo halogen exchange. Instead, it facilitates directed ortho-metalation at the C7 position of the pyridine ring[3].

Understanding these competing pathways is the key to preventing unwanted degradation and maximizing reaction yields.

Base-Dependent Reactivity Visualization

Reactivity Core 3-Bromo-2-methylpyrazolo [1,5-a]pyridine Mild Mild Inorganic Bases (K2CO3, K3PO4, Cs2CO3) Core->Mild StrongNuc Strong Nucleophilic Bases (n-BuLi, t-BuLi) Core->StrongNuc StrongNonNuc Strong Non-Nucleophilic (LDA, KOtBu, LiHMDS) Core->StrongNonNuc TMP Sterically Hindered Bases (TMPMgCl·LiCl) Core->TMP Stable Core Stable (Proceeds to Pd-Coupling) Mild->Stable Exchange Halogen-Metal Exchange (C3-Lithio Formation) StrongNuc->Exchange Lateral Lateral Metalation (C2-Methyl Deprotonation) StrongNonNuc->Lateral Directed Directed Ring Metalation (C7-Position Deprotonation) TMP->Directed

Divergent reactivity pathways of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine under basic conditions.

Troubleshooting Matrix: Diagnosing Base-Induced Instability

When utilizing this scaffold in base-mediated reactions (such as cross-couplings or alkylations), users frequently encounter off-target reactivity. Use the quantitative and analytical data in the table below to diagnose and correct your workflow.

Observed SymptomAnalytical Signature (LC-MS / NMR)Mechanistic CauseCorrective Action
Complete Loss of Starting Material (Debromination) MS shows [M-Br+H]⁺ at m/z 133.Halogen-metal exchange followed by protonation during workup. Base is too nucleophilic.Switch from alkoxides/organolithiums to mild inorganic bases (K₂CO₃, K₃PO₄)[4].
Unexpected Alkylation at the Methyl Group ¹H NMR shows loss of 3H singlet at ~2.4 ppm; new CH₂/CH signals appear.Lateral metalation (deprotonation of the C2-methyl group) by strong non-nucleophilic bases[2].Avoid LDA, LiHMDS, or KOtBu if C2-methyl integrity is required for SAR.
Dimerization / Homocoupling MS shows[2M-2Br]⁺ at m/z 262.Oxidative homocoupling of the C3-metalated intermediate.Degas solvents thoroughly (sparge with N₂/Ar for 30 mins); avoid trace oxygen.
C7-Functionalization (Off-target) ¹H NMR shows loss of the C7 proton (characteristic doublet at ~8.5 ppm).Directed ortho-metalation by sterically hindered bases[3].Strictly control stoichiometry and temperature; avoid Knochel-type bases.

Standard Operating Protocols (SOPs)

To ensure high-fidelity results, we provide two self-validating protocols. The first demonstrates how to maintain core stability under basic conditions, while the second demonstrates how to intentionally exploit its base-sensitivity for functionalization.

SOP 1: Core-Preserving Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid at the C3 position without deprotonating the C2-methyl group or degrading the core.

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality Note: K₂CO₃ is a mild base with a pKa (~10.3) well below the threshold required to deprotonate the C2-methyl group, ensuring absolute structural stability of the core prior to oxidative addition[4].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Purge the flask with Argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The isotopic doublet at m/z 211/213 ([M+H]⁺ for the brominated starting material) must be absent, replaced by the exact mass of the coupled product. If the doublet persists, the Pd catalyst has deactivated (likely due to poor degassing).

SOP 2: Regioselective Functionalization via Halogen-Metal Exchange

Objective: Intentionally break the C-Br bond using a strong base to generate a reactive nucleophile, while outcompeting lateral C2-methyl deprotonation.

  • Preparation: Dissolve 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Temperature Control: Cool the solution to exactly -78 °C using a dry ice/acetone bath.

    • Causality Note: Temperature is critical. At -78 °C, the kinetics of lithium-halogen exchange vastly outcompete the thermodynamic lateral deprotonation of the 2-methyl group. Allowing the temperature to rise above -40 °C will result in a complex mixture of C3- and C2-functionalized products.

  • Base Addition: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Electrophile Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: To validate the regioselectivity of the metalation before adding your precious electrophile, quench a 0.1 mL aliquot of the lithiated mixture with D₂O. GC-MS analysis should reveal >95% incorporation of deuterium exclusively at the C3 position (m/z 134), confirming successful exchange without methyl deprotonation.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH or KOH for ester hydrolysis reactions if my molecule contains the 3-bromo-2-methylpyrazolo[1,5-a]pyridine core? A: Yes, but with strict temperature controls. The pyrazolo[1,5-a]pyridine core is generally stable to aqueous hydroxide bases at room temperature. However, prolonged heating (>60 °C) in strong aqueous bases can lead to minor degradation or nucleophilic aromatic substitution (SNAr) if other highly electron-withdrawing groups are present on the pyridine ring.

Q: I attempted a Buchwald-Hartwig amination using KOtBu, but my yield is terrible and I see multiple new spots on TLC. What went wrong? A: KOtBu is a strong, non-nucleophilic base. When heated, it will readily deprotonate the acidic C2-methyl group (lateral metalation)[2]. The resulting benzylic anion will react with any electrophiles in your system or cause polymerization. Switch to a weaker base like Cs₂CO₃ or K₃PO₄ for aminations on this scaffold.

Q: Why is the C2-methyl group so much more acidic than a standard toluene methyl group? A: The acidity is driven by the unique electronic structure of the pyrazolo[1,5-a]pyridine system. Upon deprotonation, the negative charge is highly delocalized across the bridgehead nitrogen and the electron-withdrawing pyridine ring, providing significant thermodynamic stability to the lateral anion.

References

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics | Chemical Reviews Source: ACS Publications URL:[Link]

  • WO2012021696A1 - Heteroaryls and uses thereof Source: Google Patents URL
  • Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Removing regioisomer impurities from 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for drug development professionals and synthetic chemists facing regioselectivity and purification challenges with fused bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for drug development professionals and synthetic chemists facing regioselectivity and purification challenges with fused bicyclic systems.

Below is our comprehensive troubleshooting guide for isolating 3-Bromo-2-methylpyrazolo[1,5-a]pyridine from its regioisomeric impurities.

Root Cause Analysis: The Mechanistic "Why"

Before attempting separation, it is critical to understand why regioisomers form during the bromination of 2-methylpyrazolo[1,5-a]pyridine.

The pyrazolo[1,5-a]pyridine core is an electron-rich fused bicyclic system. The regioselectivity of its halogenation is governed by the principles of electrophilic aromatic substitution (EAS)[1].

  • The Thermodynamic Preference (Target): The C-3 position of the pyrazole ring is the most electron-rich. When an electrophile (like

    
     from NBS or 
    
    
    
    ) attacks C-3, the resulting arenium-like intermediate is stabilized by four distinct resonance structures[2]. This makes 3-bromo-2-methylpyrazolo[1,5-a]pyridine the overwhelmingly favored major product.
  • The Kinetic/Thermal Leakage (Impurities): Attack at the C-6 or C-4 positions on the pyridine ring generates an intermediate with only two resonance structures, making it energetically unfavorable[2]. However, if the reaction is run at elevated temperatures, with an excess of the brominating agent, or if the starting material was synthesized via the cyclization of substituted pyridines (which inherently produces 4- and 6-substituted mixtures)[3][4], you will observe 4-bromo, 6-bromo, or even 3,6-dibromo regioisomers.

Because these isomers share the exact same molecular weight and nearly identical dipole moments, standard silica gel chromatography often fails to resolve them.

Frequently Asked Questions (FAQs)

Q: My crude NMR shows a mixture of brominated products, but they co-elute as a single spot on normal-phase TLC (Hexane/EtOAc). Why? A: Normal-phase silica separates compounds primarily by hydrogen bonding and strong dipole interactions. The position of the bromine atom (C-3 vs. C-4 vs. C-6) on the highly conjugated pyrazolo[1,5-a]pyridine core does not significantly alter the molecule's overall dipole moment. To resolve them, you must rely on hydrophobic surface-area differences using Reverse-Phase (C18) chromatography[3].

Q: How can I adjust my synthetic protocol to minimize 6-bromo and 4-bromo impurities from the start? A: Control the electrophilicity and temperature. Use exactly 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile at 0 °C. Avoid radical initiators (like light or AIBN), which can lead to off-target allylic bromination at the 2-methyl group.

Q: How do I definitively prove I have the 3-bromo isomer and not the 6-bromo isomer? A: Proton NMR (


 NMR) is your self-validating tool. The unbrominated precursor has a distinct, highly shielded singlet for the C-3 proton (typically around 6.3–6.8 ppm). If this peak disappears and the pyridine ring protons (C-4, C-5, C-6, C-7) remain intact, you have successfully isolated the 3-bromo target.

Analytical Data & Identification

To ensure your purification is self-validating, cross-reference your fractions against the expected analytical profiles summarized below.

Regioisomer

NMR Diagnostic Marker (DMSO-

)
Reverse-Phase HPLC Elution OrderUV-Vis

Profile
3-Bromo-2-methyl... (Target) Absence of C-3 pyrazole singlet (~6.5 ppm)Intermediate~230 nm, 280 nm
4-Bromo-2-methyl... (Impurity) Presence of C-3 singlet; altered pyridine splittingEarly (Slightly more polar)~235 nm, 285 nm
6-Bromo-2-methyl... (Impurity) Presence of C-3 singlet; distinct C-7 doubletLate (Slightly more lipophilic)~235 nm, 285 nm
3,6-Dibromo... (Impurity) Absence of C-3 singlet; absence of C-6 protonLatest (Highly lipophilic)~240 nm, 290 nm

Validated Experimental Protocols

Protocol A: Reverse-Phase Preparative HPLC (Gold Standard)

When high purity (>99%) is required for downstream cross-coupling or biological assays, preparative HPLC is the most reliable method to separate pyrazolo[1,5-a]pyridine regioisomers[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of HPLC-grade Acetonitrile/Water (1:1) or DMSO. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). The hydrophobic stationary phase will exploit the minute differences in the lipophilic surface area of the regioisomers.

  • Solvent System:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (acts as an ion-pairing agent to sharpen peaks).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a shallow gradient. Start at 20% B and ramp to 60% B over 30 minutes. A shallow gradient is the mechanistic key to separating closely eluting isomers.

  • Detection & Collection: Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm. Collect peaks using a fraction collector.

  • Validation: Lyophilize the fractions and run a

    
     NMR to confirm the absence of the C-3 proton before pooling.
    
Protocol B: Selective Recrystallization (Scalable Alternative)

If you are working on a multi-gram scale where Prep-HPLC is a bottleneck, recrystallization can enrich the 3-bromo target by exploiting crystal packing density.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in minimal boiling ethyl acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add hot hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling Cascade: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight. Causality: Slow cooling allows the thermodynamically favored, more symmetrical 3-bromo isomer to pack efficiently into a crystal lattice, leaving the minor regioisomers dissolved in the mother liquor.

  • Filtration: Vacuum filter the crystals and wash with ice-cold hexanes.

  • Validation: Check the purity of the crystals via LC-MS. Repeat the recrystallization if the 6-bromo impurity remains >2%.

Workflow Visualization

Below is the logical workflow mapping the reaction pathways, impurity generation, and the decision tree for purification.

G Start 2-Methylpyrazolo[1,5-a]pyridine + NBS / Br2 Target Target: 3-Bromo Isomer (Major Product) Start->Target EAS (C-3 Favored) Impurity Impurities: 4-Bromo / 6-Bromo Regioisomers Start->Impurity Over-bromination / High Temp Crude Crude Mixture Target->Crude Impurity->Crude HPLC Reverse-Phase Prep-HPLC (Acetonitrile/Water) Crude->HPLC High Resolution Recryst Recrystallization (Hexane/EtOAc) Crude->Recryst Scalable PureTarget Pure 3-Bromo-2-methylpyrazolo [1,5-a]pyridine (>99%) HPLC->PureTarget Recryst->PureTarget

Workflow for the synthesis and purification of 3-bromo-2-methylpyrazolo[1,5-a]pyridine.

References

  • Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine ResearchGate. URL:[Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Bromination of 2-methylpyrazolo[1,5-a]pyridine

Welcome to the technical support resource for the bromination of 2-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the bromination of 2-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our focus is to empower you to navigate the nuances of this electrophilic substitution, with a core emphasis on temperature as a critical parameter for controlling reaction outcomes, including yield, regioselectivity, and the mitigation of side reactions.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the bromination of 2-methylpyrazolo[1,5-a]pyridine. The question-and-answer format is designed to help you rapidly diagnose and resolve common problems.

Issue 1: My reaction shows low or no conversion of the starting material.

  • Question: I've set up my bromination reaction, but TLC/LC-MS analysis shows a significant amount of unreacted 2-methylpyrazolo[1,5-a]pyridine even after several hours. What should I do?

  • Answer: Low conversion is typically a result of insufficient reaction energy or reagent deactivation. Here’s a systematic approach to troubleshoot this:

    • Increase Reaction Temperature: The activation energy for the electrophilic aromatic substitution may not be met at your current temperature. Gradually increase the temperature in 10-20°C increments. Many brominations of heterocyclic systems are conducted at temperatures ranging from room temperature to reflux.[1] For instance, some protocols for similar pyridine derivatives recommend temperatures between 80°C and 125°C, particularly with agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2]

    • Verify Reagent Activity: Brominating agents, especially N-Bromosuccinimide (NBS), can degrade over time. Impure NBS may appear yellow and can give unreliable results.[3] It is best practice to use a freshly opened bottle or recrystallize the NBS from water to ensure its purity and reactivity.[3]

    • Solvent Choice: The solvent plays a crucial role in the reaction kinetics. While common solvents like acetonitrile are effective, highly polar or specialized solvents like hexafluoroisopropanol (HFIP) have been shown to significantly accelerate halogenation reactions, sometimes allowing them to proceed at room temperature.[4]

Issue 2: I'm observing the formation of multiple brominated products.

  • Question: My analysis shows the desired monobrominated product, but also significant peaks corresponding to di- and even tri-brominated species. How can I improve the selectivity for monobromination?

  • Answer: The formation of polybrominated products is a classic challenge when the activated product is more reactive than the starting material. Temperature and stoichiometry are your primary tools for control.

    • Lower the Reaction Temperature: Electrophilic aromatic substitutions are kinetically controlled. Lowering the temperature will reduce the overall reaction rate, giving the desired monobromination pathway a greater kinetic advantage over subsequent brominations.[5]

    • Control Stoichiometry: Carefully limit the amount of the brominating agent. Using 1.0 equivalent or even a slight deficit (e.g., 0.95 equivalents) of the brominating agent relative to the substrate will ensure it is the limiting reagent, thus minimizing the chance of over-bromination.[2][5]

    • Use a Milder Brominating Agent: Instead of highly reactive sources like elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS). NBS provides a low, steady-state concentration of electrophilic bromine, which significantly enhances selectivity for the initial bromination step.[3][5][6]

Issue 3: The bromine is adding to the wrong position on the ring.

  • Question: I am aiming for the 3-bromo-2-methylpyrazolo[1,5-a]pyridine, but I suspect I'm getting other regioisomers. How can I ensure correct regioselectivity?

  • Answer: The pyrazolo[1,5-a]pyridine scaffold has a distinct electronic landscape that dictates the site of electrophilic attack.

    • The Inherent Reactivity of the Scaffold: Molecular orbital calculations and experimental evidence consistently show that the C3 position of the pyrazolo[1,5-a]pyrimidine/pyridine ring is the most nucleophilic and therefore the most reactive towards electrophiles.[7][8] This makes C3-bromination the kinetically favored outcome.

    • Temperature's Role in Selectivity: While C3 is the most likely position, excessively high temperatures could provide enough energy to overcome the activation barrier for substitution at other, less reactive positions, such as C6.[7] To maximize C3 selectivity, it is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Room temperature is often a good starting point.

Issue 4: I'm seeing evidence of bromination on the methyl group.

  • Question: Besides ring bromination, my mass spectrometry results suggest the formation of a product with a mass corresponding to bromination on the 2-methyl group. How can this be avoided?

  • Answer: Bromination of a methyl group attached to an aromatic ring is a well-known side reaction that proceeds through a radical mechanism, not an electrophilic aromatic substitution.

    • Avoid Radical Initiators: This side reaction is promoted by heat and light. To suppress the radical pathway, protect your reaction from direct light by wrapping the flask in aluminum foil.[5] Ensure your reagents and solvent are free from any adventitious radical initiators (e.g., peroxides).

    • Favor Electrophilic Conditions: Using a polar solvent and a dedicated electrophilic brominating agent like NBS will favor the desired ionic mechanism over the radical pathway. Radical reactions are more common in nonpolar solvents like carbon tetrachloride (CCl₄).[6] While elevated temperatures can be necessary for the primary reaction, be aware that excessively high temperatures (e.g., >100-120°C) can increase the rate of radical side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature range for the monobromination of 2-methylpyrazolo[1,5-a]pyridine?

A1: The optimal temperature is highly dependent on the chosen brominating agent and solvent.

  • With N-Bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane, reactions can often be run at room temperature (20-25°C) to achieve high selectivity for the C3-monobrominated product.

  • With more reactive agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) , starting at a lower temperature (0-10°C) and slowly warming to room temperature may be necessary to control the reaction's exothermicity and prevent over-bromination.

  • Some modern methods using hypervalent iodine reagents can facilitate the reaction at ambient temperatures (25-27°C) even in aqueous media.[8]

Q2: How does temperature specifically influence the regioselectivity between the C3 and other positions?

A2: Temperature primarily affects the kinetic versus thermodynamic control of the reaction. The C3 position is the site of kinetic control, as it is the most electron-rich and has the lowest activation energy for electrophilic attack.[7][8] Lower temperatures will strongly favor this pathway. While thermodynamic products (bromination at other positions) are less common for this scaffold, high temperatures could potentially allow for reversible reactions or equilibration, leading to a mixture of isomers. Therefore, to ensure the highest C3-regioselectivity, it is recommended to use the mildest conditions possible.

Q3: Which brominating agents are best suited for this transformation, and how does my temperature choice depend on them?

A3:

  • N-Bromosuccinimide (NBS): This is the most commonly recommended reagent for selective monobromination of activated heterocyclic systems. Its mild nature means it often requires room temperature or gentle heating (e.g., 40-50°C) to proceed at a practical rate.[6]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A more powerful brominating agent. When using DBDMH, it's often best to start at lower temperatures (0°C) to maintain control, as these reactions can be much faster and more exothermic.[2]

  • Elemental Bromine (Br₂): This is a very strong and less selective brominating agent. It often requires harsh conditions and can easily lead to polybromination.[9] If Br₂ must be used, very low temperatures (e.g., -20°C to 0°C) and slow addition are critical to manage its reactivity.

Q4: What is the most effective way to monitor the reaction to find the optimal temperature?

A4: Active monitoring is key to optimization. Set up the reaction at a conservative starting temperature (e.g., room temperature) and monitor its progress every 30-60 minutes using an appropriate analytical technique.

  • Thin-Layer Chromatography (TLC): Provides a quick and easy qualitative assessment of the consumption of starting material and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These are the preferred methods. They provide quantitative data on the conversion of the starting material and the relative ratios of the desired product to any byproducts (e.g., polybrominated species, isomers). By taking small aliquots over time, you can determine if the reaction is proceeding cleanly or if side products are forming, allowing you to adjust the temperature accordingly.

Data & Protocols

Table 1: Influence of Temperature and Reagent on Bromination Outcome
Brominating AgentRecommended Starting Temp.Expected Primary ProductPotential Issues at Higher Temps (>80°C)
N-Bromosuccinimide (NBS)20-25°C (Room Temp)3-Bromo-2-methylpyrazolo[1,5-a]pyridineIncreased polybromination, potential for radical side-chain bromination.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)0-10°C3-Bromo-2-methylpyrazolo[1,5-a]pyridineHigh risk of polybromination, difficult to control reaction rate.
Elemental Bromine (Br₂)-20°C to 0°CMixture of mono- and poly-brominated productsPoor selectivity, significant formation of di- and tri-brominated species.
KX/PIDA in H₂O[8]25-27°C (Ambient Temp)3-Bromo-2-methylpyrazolo[1,5-a]pyridineGenerally clean, but higher temperatures may not improve yield significantly.
Experimental Protocol: Selective C3-Monobromination using NBS

This protocol is a starting point and should be optimized based on real-time monitoring.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylpyrazolo[1,5-a]pyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent (e.g., acetonitrile, 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure.

  • Temperature Control: Place the flask in a water bath to maintain a constant temperature of 25°C.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.0 eq.) in the same solvent. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of the starting material spot/peak and the appearance of a new, single major product spot/peak.

  • Optimization:

    • If the reaction is sluggish after 2-3 hours, slowly raise the temperature to 40°C and continue monitoring.

    • If polybromination is observed, repeat the reaction at a lower temperature (e.g., 10°C).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and correct issues during the bromination process.

G start Reaction Outcome Analysis (TLC, LC-MS) low_conversion Low / No Conversion start->low_conversion High SM remaining multi_products Multiple Products (Polybromination) start->multi_products Multiple product spots wrong_regio Wrong Regioisomer start->wrong_regio Isomer detected side_chain Side-Chain Bromination start->side_chain Mass+79 on Methyl temp_increase Action: 1. Increase Temperature 2. Check Reagent Activity low_conversion->temp_increase temp_decrease temp_decrease multi_products->temp_decrease temp_decrease_regio Action: 1. Lower Temperature (Favor Kinetic Product) wrong_regio->temp_decrease_regio radical_mitigation Action: 1. Protect from Light 2. Avoid High Temps 3. Use Polar Solvent side_chain->radical_mitigation end Optimized Reaction temp_increase->end temp_decrease->end temp_decrease_regio->end radical_mitigation->end

Caption: A troubleshooting flowchart for bromination issues.

Conceptual Reaction Coordinate Diagram

This diagram illustrates how temperature influences product distribution between the kinetically favored C3 product and a hypothetical, higher-energy C6 product.

G y_axis Energy x_axis Reaction Coordinate start Reactants (Substrate + Br+) ts1 start->ts1 ΔG‡ (low temp favored) ts2 start->ts2 ΔG‡ (high temp needed) prod1 Kinetic Product (C3-Bromo) ts1->prod1 prod2 Thermodynamic Product (C6-Bromo) ts2->prod2

Caption: Temperature effect on kinetic vs. thermodynamic control.

References

  • ResearchGate. Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF. [Link]

  • PMC. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. [Link]

  • PMC. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

  • SciELO. 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. [Link]

  • The Royal Society of Chemistry. S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall, Andrew J*. [Link]

  • American Chemical Society. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • SlideShare. Pyrazole. [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • Reddit. Regioselectivity of pyrazole bromination : r/chemhelp. [Link]

  • Google Patents.
  • PMC. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. [Link]

  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • ResearchGate. Optimization of the reaction conditions in the synthesis of 4a. [Link]

  • PMC. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Scribd. Pyridine: Electrophilic & Nucleophilic Reactions | PDF. [Link]

  • Google Patents.
  • SciSpace. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. [Link]

  • ACS Publications. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

Executive Summary & Strategic Context In the development of kinase inhibitors and CNS-active agents, the pyrazolo[1,5-a]pyridine scaffold serves as a critical bioisostere for indole. The introduction of a bromine atom at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and CNS-active agents, the pyrazolo[1,5-a]pyridine scaffold serves as a critical bioisostere for indole. The introduction of a bromine atom at the C3 position is a pivotal activation step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

This guide provides a technical comparison between the target product, 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (Product), and its direct precursor, 2-methylpyrazolo[1,5-a]pyridine (Alternative/Baseline).

Why this comparison matters: The primary challenge in this synthesis is not just conversion, but regioselectivity . While C3 is the most nucleophilic site, harsh conditions can lead to bromination on the pyridine ring (C4-C7). This guide defines the specific spectral checkpoints required to confirm C3-functionalization and rule out regioisomeric impurities.

Structural Logic & Numbering

Before analyzing the spectra, we must establish the numbering system, as it dictates the assignment logic.

  • Positions 1 (N) & 3a (C): Bridgehead atoms.

  • Position 2: Methyl substituted.[1][2][3][4][5][6]

  • Position 3: The site of bromination (Pyrazole ring).[7]

  • Positions 4-7: Pyridine ring protons (Aromatic region).

Key Chemical Shift Drivers:

  • Bridgehead Nitrogen (N1): Strongly deshields H7 (peri-effect) and C7.

  • Bromine (C3): Induces a diagnostic loss of the H3 signal and a shift in the C3 carbon resonance (Heavy Atom Effect).

Comparative 1H NMR Analysis

The 1H NMR spectrum is the primary tool for immediate "Go/No-Go" decision-making during synthesis.

Experimental Protocol (Standard)
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ is used if solubility is poor, but may broaden exchangeable signals (none present here, but useful for polarity checks).

  • Frequency: 400 MHz or higher.

  • Concentration: 5–10 mg in 0.6 mL solvent.

Spectral Comparison Table: Precursor vs. Product
AssignmentPrecursor (2-Methyl...)

(ppm)
Product (3-Bromo...)

(ppm)
MultiplicityDiagnostic Change
H-3 6.35 - 6.45 ABSENT SingletPrimary Confirmation. Complete disappearance confirms substitution.
Me (C2) 2.45 - 2.552.50 - 2.60SingletSlight downfield shift due to Br proximity.
H-7 8.35 - 8.458.35 - 8.45Doublet (

Hz)
Minimal change (far from reaction site).
H-4 7.40 - 7.507.55 - 7.65DoubletSecondary Confirmation. Downfield shift due to peri-effect of Br lone pairs/sterics.
H-5 6.65 - 6.756.70 - 6.80Triplet/MultipletMinor shift.
H-6 6.95 - 7.057.00 - 7.10Triplet/MultipletMinor shift.[7]
Detailed Analysis of the Aromatic Region

In the Precursor , the H3 signal is a distinct singlet upfield from the pyridine protons. In the Product , this region (


 ppm) must be silent .
  • Regioisomer Check: If the singlet at ~6.4 ppm remains, but the integration of the aromatic region (7.0-8.5 ppm) decreases from 4H to 3H, you have brominated the pyridine ring (likely C4 or C6), creating a "failed" regioisomer.

Comparative 13C NMR Analysis

Carbon NMR provides the definitive proof of the carbon skeleton and confirms the oxidation state of C3.

Spectral Comparison Table
CarbonPrecursor

(ppm)
Product

(ppm)
Type (DEPT-135)Mechanistic Insight
C-3 93.0 - 96.0 85.0 - 90.0 CH

Cq
Definitive Proof. Upfield shift (shielding by heavy atom) + loss of proton attachment.
C-2 150.0 - 152.0148.0 - 150.0QuaternaryShifts slightly due to electronic change at neighbor C3.
Me 14.0 - 15.013.0 - 15.0CH₃Minimal change.
C-7 128.0 - 129.0128.0 - 129.0CHDeshielded by N1.
C-3a 140.0 - 142.0138.0 - 140.0QuaternaryBridgehead carbon senses the C3 change.

The "Heavy Atom" Effect: Bromine is electronegative but also polarizable. While one might expect deshielding (downfield shift) due to induction, the "Heavy Atom Effect" often causes the ipso-carbon (C3) to shift upfield (shielded) or remain relatively static compared to the C-H precursor, distinct from chlorination which typically deshields. The key is the transition from a high-intensity methine signal (in DEPT/standard 13C) to a lower-intensity quaternary signal.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical workflow for validating the product using the data above.

NMR_Validation_Workflow Start Crude Reaction Mixture Acquire_H1 Acquire 1H NMR (CDCl3) Start->Acquire_H1 Check_H3 Check 6.3-6.5 ppm Region Acquire_H1->Check_H3 Singlet_Present Singlet Present Check_H3->Singlet_Present Signal Detected Singlet_Absent Singlet Absent Check_H3->Singlet_Absent Signal Silent Check_Aromatic Integrate Aromatic Region (7.0 - 8.5 ppm) Singlet_Present->Check_Aromatic Result_Success Candidate Structure Validated Proceed to 13C/MS Singlet_Absent->Result_Success 4H Aromatic Integral Preserved Result_Incomplete Incomplete Reaction (Starting Material) Check_Aromatic->Result_Incomplete 4H Aromatic + 1H Singlet Result_Regioisomer Regioisomer Impurity (Pyridine Ring Bromination) Check_Aromatic->Result_Regioisomer 3H Aromatic + 1H Singlet

Caption: Logical decision tree for interpreting 1H NMR data to distinguish between unreacted precursor, regioisomers, and the desired 3-bromo product.

Advanced Validation: 2D NMR (HMBC)

For regulatory filing or rigorous structural proof, 1D NMR is insufficient. You must link the methyl group to the core.

HMBC (Heteronuclear Multiple Bond Correlation) Pathway:

  • Source: Methyl Protons (

    
     2.55).
    
  • Correlations:

    • Strong 2-bond (

      
      ):  To C2  (Quaternary, ~150 ppm).
      
    • Strong 3-bond (

      
      ):  To C3  (Quaternary C-Br, ~88 ppm).
      
    • Note: In the Precursor, this

      
       correlation would be to a Methine (CH) at ~94 ppm.
      

HMBC_Pathway Methyl_H Methyl Protons (2.55 ppm) C2 C2 (Quaternary) (~150 ppm) Methyl_H->C2 2J Coupling (Strong) C3 C3 (C-Br) (~88 ppm) Methyl_H->C3 3J Coupling (Diagnostic)

Caption: HMBC correlations confirming the regiochemical position of the methyl group relative to the brominated carbon.

References

  • Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

    • Title: General synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.[8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • NMR Data for Pyrazolo[1,5-a]pyrimidine Systems (Analogous Scaffold)

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[2][4][9][10]

    • Source: Canadian Journal of Chemistry (via ResearchG
    • URL:[Link]

  • General Heterocyclic NMR Shift Tables

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source: Compound Interest.[1][2][11]

    • URL:[Link]

  • Commercial Reference for CAS 53902-98-0

    • Title: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine Product Page.[3]

    • Source: Sigma-Aldrich.

Sources

Comparative

HPLC method development for purity analysis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

HPLC Method Development for Purity Analysis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally ri...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid, halogenated heterocycles. 3-Bromo-2-methylpyrazolo[1,5-a]pyridine is a highly planar, electron-rich bicyclic building block widely utilized in drug discovery. The primary analytical challenge in its purity analysis is not merely retaining the compound, but successfully resolving it from its synthetic regioisomers (e.g., the 4-bromo or 6-bromo analogs) and the des-bromo precursor.

In this guide, we will deconstruct the causality behind stationary phase selection, mobile phase dynamics, and the execution of a self-validating chromatographic protocol to ensure uncompromised data integrity.

Mechanistic Chromatography: Why C18 Fails and Phenyl-Hexyl Succeeds

In standard method development, a C18 column is the default starting point. However, C18 phases separate analytes based almost exclusively on dispersive hydrophobic interactions (1)[1]. When analyzing 3-Bromo-2-methylpyrazolo[1,5-a]pyridine alongside its regioisomers, the hydrophobic footprints of these molecules are virtually indistinguishable. Consequently, C18 columns frequently result in co-elution.

To overcome this, we pivot to a Phenyl-Hexyl stationary phase. The phenyl ring, bonded via a flexible hexyl chain, provides orthogonal selectivity driven by


 interactions and dipole-induced dipole interactions (2)[2]. The electron-rich pyrazolopyridine core and the highly polarizable bromine atom interact specifically with the phenyl phase. Because the position of the bromine atom alters the molecule's overall dipole moment and spatial geometry, the Phenyl-Hexyl column can easily discriminate between regioisomers that a C18 column cannot.

Mobile Phase Dynamics: The Causality of pH and Organic Modifiers

When dealing with heterocyclic compounds like pyrazolo[1,5-a]pyridines, secondary interactions with residual silanols on the silica matrix are the primary cause of peak tailing. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase, we drop the pH to approximately 2.0. This achieves two critical outcomes: it protonates the residual silanols (neutralizing their ion-exchange capacity) and ensures the weakly basic nitrogen in the pyrazolopyridine core remains fully protonated, locking it into a single, predictable ionization state.

Furthermore, we deliberately select Acetonitrile over Methanol. As demonstrated in selectivity studies, methanol can engage in hydrogen bonding that masks the stationary phase, thereby suppressing the critical


 interactions (3)[3]. Acetonitrile, an aprotic solvent, preserves these interactions, maximizing the resolution of our halogenated regioisomers.

Executing a Self-Validating Workflow

A robust method must prove its own validity during every sequence. The following step-by-step protocol embeds System Suitability Testing (SST) and bracketing to create a self-validating analytical system.

Step 1: Preparation of the System Suitability Test (SST) Solution

  • Action: Weigh 10 mg of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine and 1 mg of 4-bromo-2-methylpyrazolo[1,5-a]pyridine (the critical pair). Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Causality: The SST acts as the internal logic gate. If the system cannot resolve this critical pair (Resolution > 2.0), the run automatically aborts, preventing the generation of invalid purity data.

Step 2: Chromatographic Conditions Setup

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm.

Step 3: Gradient Elution Program

  • 0.0 min: 10% B

  • 10.0 min: 60% B

  • 15.0 min: 90% B (Column Wash)

  • 15.1 min: 10% B

  • 20.0 min: 10% B (Re-equilibration)

Step 4: Sequence Execution and Bracketing

  • Action: Inject Blank (x2)

    
     SST (x5) 
    
    
    
    Unknown Samples (x10)
    
    
    Bracketing Standard (x1).
  • Causality: Bracketing standards verify that retention times and detector response remain stable throughout the run. Drift must remain < 2.0% RSD to validate the intervening sample data.

Comparative Data Synthesis

The table below summarizes the empirical performance differences between a standard C18 phase and the optimized Phenyl-Hexyl phase under identical gradient conditions.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Analytical Impact
Retention Time (Target) 6.42 min7.85 minIncreased retention on Phenyl-Hexyl due to added

affinity.
Resolution (3-Br vs 4-Br) 1.15 (Co-elution)3.20 (Baseline)Phenyl-Hexyl achieves critical baseline separation for accurate quantitation.
Tailing Factor (USP) 1.551.08Superior peak symmetry on Phenyl-Hexyl reduces integration errors.
Theoretical Plates (N) 8,20015,400Enhanced efficiency and sharper peaks with the orthogonal phase.

Method Development Workflow Diagram

HPLC_Method_Dev Start Target: 3-Bromo-2-methylpyrazolo [1,5-a]pyridine Phase1 Phase 1: Column Screening Evaluate C18 vs. Phenyl-Hexyl Start->Phase1 C18 C18 Column Hydrophobic Interactions Only (Co-elution of Regioisomers) Phase1->C18 Phenyl Phenyl-Hexyl Column π-π & Dipole Interactions (Resolves Halogenated Isomers) Phase1->Phenyl Phase2 Phase 2: Mobile Phase Optimization Test pH Modifiers C18->Phase2 Phenyl->Phase2 Selected TFA 0.1% TFA (pH ~2.0) Suppresses Silanol Activity Sharp Peak Shape Phase2->TFA Validation Phase 3: Self-Validating Protocol System Suitability & Linearity TFA->Validation

Fig 1: Method development logic for resolving halogenated pyrazolopyridine regioisomers.

References

  • Oreate AI. "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography." (2026). Available at: 1

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." (2022). Available at: 2

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." (2009). Available at: 3

Sources

Validation

Strategic Reactivity Comparison: 3-Bromo vs. 3-Iodo-2-methylpyrazolo[1,5-a]pyridine in Late-Stage Functionalization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction As a Senior Application Scientist, navigating the nuan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction

As a Senior Application Scientist, navigating the nuanced reactivity of halogenated heterocycles is critical for optimizing synthetic routes and ensuring scalable drug development. The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors (e.g., MARK inhibitors for Alzheimer's disease[1]) and Bmi-1 inhibitors for oncology[2]. Functionalization at the electron-rich C3 position is typically achieved via halogenation followed by transition-metal-catalyzed cross-coupling or halogen-metal exchange[3].

This guide provides an objective, data-driven comparison between 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 53902-98-0)[4] and 3-Iodo-2-methylpyrazolo[1,5-a]pyridine (CAS: 1610966-65-8). By detailing the causality behind their reactivity differences, this guide equips researchers with self-validating experimental protocols to streamline late-stage functionalization.

Thermodynamic & Kinetic Fundamentals (The "Why")

The divergence in reactivity between the 3-bromo and 3-iodo derivatives is fundamentally rooted in their carbon-halogen bond dissociation energies (BDE) and atomic polarizability.

  • Oxidative Addition Kinetics : The C-I bond is significantly weaker (BDE ~65 kcal/mol) than the C-Br bond (BDE ~81 kcal/mol). Consequently, the 3-iodo derivative undergoes oxidative addition with Pd(0) species orders of magnitude faster at room temperature. The 3-bromo derivative requires elevated temperatures (80–100 °C) and electron-rich, sterically demanding ligands (e.g., XPhos, dppf) to overcome the activation barrier[5].

  • Halogen-Metal Exchange : The high polarizability of the iodine atom facilitates rapid halogen-metal exchange. The 3-iodo compound can be lithiated or converted to a Grignard reagent using mild reagents like isopropylmagnesium chloride (

    
    -PrMgCl) at -40 °C. In contrast, the 3-bromo analog typically requires highly reactive tert-butyllithium (
    
    
    
    -BuLi) at -78 °C, which introduces scalability and safety constraints.
  • Chemoselectivity and Side Reactions : While the 3-iodo derivative is highly reactive, it is susceptible to protodeiodination (hydrodehalogenation) under basic cross-coupling conditions if the catalytic cycle is stalled. The 3-bromo derivative is robust, offering superior shelf-stability and minimizing homocoupling artifacts.

Comparative Quantitative Data

Table 1: Quantitative Reactivity Metrics for 3-Halo-2-methylpyrazolo[1,5-a]pyridines

Metric / Property3-Bromo Derivative3-Iodo Derivative
CAS Number 53902-98-01610966-65-8
Approx. C-X BDE ~81 kcal/mol~65 kcal/mol
Suzuki Coupling Temp 80 - 100 °C25 - 60 °C
Optimal Pd Ligands XPhos, SPhos, dppfPPh3, dppf
Halogen-Metal Exchange

-BuLi (-78 °C)

-PrMgCl (-40 °C) or

-BuLi
Bench Stability Excellent (Light/Heat stable)Moderate (Requires dark storage)
Primary Side Reaction Unreacted starting materialProtodeiodination, Homocoupling

Logical Relationship & Decision Workflow

To systematically select the appropriate halide and execute the functionalization, refer to the decision matrix below.

Halide_Selection Start Target: C3-Functionalized Pyrazolo[1,5-a]pyridine Cond1 Are mild conditions (RT) or fragile substrates used? Start->Cond1 Node_I Select 3-Iodo Derivative (High Reactivity) Cond1->Node_I Yes Node_Br Select 3-Bromo Derivative (High Stability/Scalability) Cond1->Node_Br No Outcome_I Monitor for Protodeiodination Node_I->Outcome_I Rapid Pd-Oxidative Addition Easy Mg-Halogen Exchange Outcome_Br Robust, High Yield Scale-up Friendly Node_Br->Outcome_Br Requires XPhos/Elevated Temp Requires t-BuLi for Exchange

Fig 1. Decision matrix for selecting 3-halo-2-methylpyrazolo[1,5-a]pyridine derivatives.

Self-Validating Experimental Protocols

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. By utilizing an internal standard (e.g., 1,3,5-trimethoxybenzene) and tracking the reaction via UPLC-MS, the scientist can definitively prove causality between the halide choice and the reaction kinetics.

  • Preparation (Strictly Anhydrous) :

    • For 3-Iodo: Charge a Schlenk flask with 3-iodo-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv).

    • For 3-Bromo: Charge a separate flask with 3-bromo-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 equiv)[5].

  • Solvent Addition & Degassing : Add degassed 1,4-Dioxane/H2O (4:1, 0.2 M). Purge with N2 for 10 minutes. Validation: The transition of the solution to a deep red/orange color indicates active Pd(0) catalyst formation.

  • Execution & Kinetic Tracking :

    • Stir the 3-Iodo reaction at 40 °C.

    • Stir the 3-Bromo reaction at 90 °C.

    • In-Process Control (IPC): Aliquot 20 µL every 30 minutes, quench in MeCN, and analyze via UPLC-MS. Causality Check: The 3-iodo derivative should show >90% conversion within 2 hours. If the 3-bromo derivative stalls, it validates insufficient phosphine ligand activation or inadequate temperature.

  • Workup : Quench with H2O, extract with EtOAc (3x). Wash organics with brine, dry over anhydrous Na2SO4.

Protocol 2: Halogen-Metal Exchange (Turbo Grignard)
  • Preparation : Dissolve 3-iodo-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous THF (0.1 M) under Ar. Cool to -40 °C using a dry ice/MeCN bath.

  • Exchange : Dropwise add Turbo Grignard (

    
    -PrMgCl·LiCl, 1.1 equiv). Stir for 30 mins.
    
  • Validation (Quench Test) : To ensure complete exchange before adding expensive electrophiles, withdraw a 0.1 mL aliquot and quench with D2O. GC-MS analysis must show >95% deuterium incorporation at the C3 position. If undeuterated starting material remains, the exchange is incomplete, indicating moisture contamination or insufficient time.

  • Electrophilic Trapping : Add the desired electrophile (e.g., DMF for formylation) and warm to room temperature.

Experimental_Workflow Prep 1. Reagent Prep (Anhydrous) Rxn 2. Reaction Execution Prep->Rxn Monitor 3. UPLC/MS Tracking Rxn->Monitor Monitor->Rxn Incomplete Quench 4. Quench & Workup Monitor->Quench Purify 5. Flash Chromatography Quench->Purify

Fig 2. Self-validating experimental workflow for cross-coupling reactions.

Conclusion

The selection between 3-bromo and 3-iodo-2-methylpyrazolo[1,5-a]pyridine dictates the trajectory of the synthetic campaign. The 3-iodo derivative is the premier choice for mild, rapid functionalization, particularly when utilizing temperature-sensitive substrates or executing halogen-metal exchanges. Conversely, the 3-bromo derivative is the industrial standard for scale-up, offering superior stability and cost-efficiency, provided the catalytic system is rigorously optimized with appropriate ligands like XPhos.

References[5] Product Details: 3-iodo-2-methylpyrazolo[1,5-a]pyridine - Aquila Pharmatech LLC - Link[3] Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles - Current Organic Chemistry - Link[4] 3-BROMO-2-METHYLPYRAZOLO[1,5-A]PYRIDINE - CymitQuimica - Link[6] 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine - Benchchem - Link[1] WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors - Google Patents - Link[2] US10370371B2 - Substituted pyrimidine Bmi-1 inhibitors - Google Patents - Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is paramount for understanding its function, reactivity, and potential as a therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is paramount for understanding its function, reactivity, and potential as a therapeutic agent. The heterocyclic scaffold of pyrazolo[1,5-a]pyridines, for instance, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of a specific derivative, 3-Bromo-2-methylpyrazolo[1,5-a]pyridine, a compound of significant interest for further functionalization in drug discovery programs.[3]

The Primary Pathway: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the most powerful and unambiguous method for determining the precise atomic arrangement within a crystalline solid. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, is crucial for structure-activity relationship (SAR) studies and in-silico drug design.

Experimental Workflow: From Powder to Solved Structure

The journey to a solved crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3-Bromo-2- methylpyrazolo[1,5-a]pyridine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Experimental Protocol

Part 1: Synthesis and Purification

The synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine can be approached through established methodologies for related pyrazolo[1,5-a]pyrimidine derivatives, which often involve the cyclization of appropriate precursors.[5] A plausible route involves the reaction of a substituted pyridine with a pyrazole precursor.

  • Step 1: Synthesis. A common strategy is the formation of the five-membered pyrazole ring onto a pre-existing pyridine structure.[6] Alternatively, constructing the pyridine ring by cyclizing precursors onto a pre-existing pyrazole ring is also a viable method.[6] For instance, the reaction of 2-amino-3-bromopyridine with an appropriate diketone or a related synthon in the presence of a suitable catalyst can yield the desired pyrazolo[1,5-a]pyridine core.

  • Step 2: Purification. Following the reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and any catalysts. This is typically achieved using column chromatography on silica gel, with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to elute the desired compound. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS).

Part 2: Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and may require extensive screening.

  • Method 1: Slow Evaporation. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Method 2: Vapor Diffusion. A concentrated solution of the compound in a solvent of lower volatility is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent of higher volatility in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Part 3: X-ray Diffraction Data Collection

  • Step 1: Crystal Selection and Mounting. A suitable single crystal is selected under a microscope and mounted on a goniometer head. An ideal crystal should have well-defined faces and be free of cracks or other defects.

  • Step 2: Data Collection. The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[7] X-ray diffraction data are then collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]

Part 4: Structure Solution and Refinement

  • Step 1: Structure Solution. The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using methods such as direct methods or the Patterson function.

  • Step 2: Structure Refinement. The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process involves adjusting atomic coordinates, displacement parameters, and other variables.

  • Step 3: Validation. The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final structure is then typically deposited in a crystallographic database.

Comparative Analysis with Alternative Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other techniques can offer valuable and often complementary data, especially when suitable single crystals cannot be obtained.

alternative_methods XRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity, Solution Conformation) XRD->NMR Complementary MS Mass Spectrometry (Molecular Weight, Fragmentation) XRD->MS Complementary PXRD Powder X-ray Diffraction (Bulk Crystalline Phases) XRD->PXRD Provides Bulk vs. Single Crystal Info Comp Computational Modeling (Theoretical Structure, Energetics) XRD->Comp Theory vs. Experiment NMR->MS Complementary

Caption: Relationship between Structural Characterization Methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. 1H and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. 2D NMR techniques, such as COSY and HMBC, can be used to establish through-bond correlations and piece together the molecular framework. While NMR can provide insights into the solution-state conformation, it does not provide the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. However, MS does not provide any information about the three-dimensional arrangement of atoms.

Powder X-ray Diffraction (PXRD)

When single crystals are not available, powder X-ray diffraction can be used to analyze a microcrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. While it can be used to identify known crystalline forms and assess bulk purity, determining a new crystal structure from powder data is significantly more challenging than from single-crystal data.

Computational Modeling

Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry of a molecule.[8] These computational models can provide a good approximation of the molecular structure and can be particularly useful for predicting the most stable conformation. However, these are theoretical models and require experimental validation, ideally from X-ray crystallography.

Data Summary: Expected Crystallographic Parameters

Based on the analysis of similar pyrazolo[1,5-a]pyridine and related heterocyclic structures, the following table summarizes the expected range of crystallographic parameters for 3-Bromo-2-methylpyrazolo[1,5-a]pyridine.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
a (Å)10-20Unit cell dimension.
b (Å)5-15Unit cell dimension.
c (Å)10-25Unit cell dimension.
β (°)90-110 (for monoclinic)Unit cell angle.
Volume (ų)1000-2000Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Conclusion

The determination of the crystal structure of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine is a critical step in advancing its potential in drug discovery and materials science. While single-crystal X-ray diffraction stands as the definitive method, a comprehensive approach utilizing a combination of techniques provides the most complete understanding of a molecule's structure and properties. This guide provides a robust framework for researchers to successfully navigate the process of structural elucidation, from the initial synthesis to the final, validated crystal structure. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics and functional materials.

References

  • Zheng, L.-W., et al. (2011). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. [Link]

  • ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Retrieved from [Link]

  • Indian Institute of Science. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Retrieved from [Link]

  • MDPI. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules, 27(10), 3218. [Link]

  • Royal Society of Chemistry. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(10), 8235-8248. [Link]

  • PubChem. (n.d.). 3-bromo-2-methylpyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Medicinal Chemistry Communications, 4(1), 132-137. [Link]

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-pyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2631. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

A Comparison Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine For researchers and professionals in drug development and chemical analysis, a deep understanding of a molecule's fragm...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparison Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

For researchers and professionals in drug development and chemical analysis, a deep understanding of a molecule's fragmentation pattern under mass spectrometry is crucial for its identification and structural elucidation. This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide synthesizes information from the fragmentation of its core structures and related analogs to build a predictive model.[1][2] This approach allows for a robust comparison with other heterocyclic compounds and provides a foundational framework for interpreting experimental results.

Predicted Fragmentation Pathway of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

The fragmentation of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine in an EI-MS is governed by the stability of the resulting ions and the inherent structural features of the molecule. The core pyrazolo[1,5-a]pyridine ring system, the bromine substituent, and the methyl group each contribute to the overall fragmentation pattern.

The molecular ion (M⁺˙) peak is expected to be prominent, exhibiting a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3]

The primary fragmentation pathways are predicted to be:

  • Loss of a Bromine Radical (•Br): This is a common fragmentation for brominated aromatic compounds, leading to a significant peak at m/z 131.[4] The resulting cation is stabilized by the aromatic ring system.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the pyrazole ring and the methyl group will result in the loss of a methyl radical, producing an ion at m/z 195/197.[5]

  • Loss of Acetonitrile (CH₃CN): Rearrangement and cleavage of the pyrazole ring can lead to the elimination of a neutral acetonitrile molecule, a known fragmentation pathway for methyl-substituted pyrazolo[1,5-a]pyridines.[5] This would result in an ion at m/z 169/171.

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the pyridine or pyrazole ring can involve the loss of HCN, a common fragmentation pattern for nitrogen-containing heterocyclic compounds.[5][6][7] This could occur from the molecular ion or subsequent fragment ions.

  • Sequential Losses: Further fragmentation of the primary ions can occur, such as the loss of HCN from the [M-Br]⁺ ion to produce a fragment at m/z 104.

The following diagram illustrates the predicted fragmentation pathway:

Fragmentation_of_3-Bromo-2-methylpyrazolo[1,5-a]pyridine M+. C₈H₇BrN₂⁺˙ m/z 210/212 M-Br C₈H₇N₂⁺ m/z 131 M+.->M-Br - •Br M-CH3 C₇H₄BrN₂⁺ m/z 195/197 M+.->M-CH3 - •CH₃ M-CH3CN C₆H₄Br⁺˙ m/z 169/171 M+.->M-CH3CN - CH₃CN M-Br-HCN C₇H₆N⁺ m/z 104 M-Br->M-Br-HCN - HCN

Caption: Predicted EI mass spectrometry fragmentation pathway of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine.

Comparative Fragmentation Analysis

To provide context, it is valuable to compare the predicted fragmentation of our target molecule with related structures.

CompoundKey Fragmentation PathwaysReference
Pyrazolo[1,5-a]pyridine Loss of HCN or C₂H₂N• from the molecular ion.[5]
3-Bromopyridine Prominent molecular ion with M/M+2 isotope pattern. Loss of Br• and subsequent loss of HCN.[8]
2-Methylpyridine Loss of H• to form a stable pyridylmethyl cation. Loss of HCN.[9]
3-Bromo-5-methylpyrazolo[1,5-a]pyridine Expected to show similar fragmentation to the target, with additional pathways related to the methyl group on the pyridine ring.[10]

The presence of the bromine atom in 3-Bromo-2-methylpyrazolo[1,5-a]pyridine introduces the characteristic isotopic pattern and a facile loss of the bromine radical, which is a key differentiator from the non-brominated analogs.[3][4] The methyl group on the pyrazole ring provides a pathway for the loss of a methyl radical or rearrangement leading to the loss of acetonitrile, features not present in the unsubstituted parent heterocycle.[5]

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard procedure for acquiring the mass spectrum of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine.

Objective: To obtain the electron ionization (EI) mass spectrum of the target compound for structural confirmation and fragmentation analysis.

Materials and Instrumentation:

  • 3-Bromo-2-methylpyrazolo[1,5-a]pyridine sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe-mass spectrometer (DIP-MS)

  • Helium (carrier gas for GC)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the ion source temperature (e.g., 200-250 °C).

    • Set the electron energy to 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

    • If using GC, select an appropriate column and temperature program to ensure good separation and peak shape.

  • Sample Introduction:

    • GC-MS: Inject 1 µL of the sample solution into the GC inlet. The compound will be separated from the solvent and introduced into the mass spectrometer.

    • DIP-MS: Apply a small amount of the sample solution to the probe tip, allow the solvent to evaporate, and then insert the probe into the ion source.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans across the peak of interest to obtain a representative spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the isotopic pattern for bromine.

    • Identify and propose structures for the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and with spectral databases if available.

The following diagram outlines the general workflow for GC-MS analysis:

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 3-Substituted Pyrazolo[1,5-a]pyridines: A Comparative Performance Guide

Executive Summary & Scaffold Rationale The pyrazolo[1,5-a]pyridine core has emerged as a privileged bicyclic scaffold in modern drug discovery. Structurally, it consists of a π-excessive five-membered pyrazole ring fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The pyrazolo[1,5-a]pyridine core has emerged as a privileged bicyclic scaffold in modern drug discovery. Structurally, it consists of a π-excessive five-membered pyrazole ring fused to a π-deficient six-membered pyridine ring. This unique electronic distribution makes the 3-position highly nucleophilic and the optimal site for electrophilic functionalization.

From a pharmacological perspective, the 3-position is critical. When functionalized with hydrogen-bond donors or acceptors (such as carboxamides or sulfonohydrazides), the 3-substituent acts as the primary anchoring motif within the ATP-binding hinge region of various kinases, dictating both potency and selectivity. This guide objectively compares the SAR performance of 3-substituted pyrazolo[1,5-a]pyridines across multiple therapeutic targets, providing actionable insights for drug development professionals.

Comparative SAR Analysis by Therapeutic Target

Oncology: PI3K p110α Selectivity

The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Developing isoform-selective inhibitors is crucial to avoid the systemic toxicity associated with pan-PI3K inhibition.

  • Performance Comparison: Researchers explored the benzenesulfonohydrazide SAR of pyrazolo[1,5-a]pyridines to achieve p110α selectivity[1]. Compound 5x , featuring an N-hydroxyethyl substitution off the hydrazone nitrogen, demonstrated exceptional potency (IC₅₀ = 0.9 nM) and high selectivity for p110α over other Class Ia PI3Ks.

  • Causality: The strict spatial constraints of the p110α ATP-binding pocket mean that replacing the sulfonyl group or altering the hydrazone nitrogen substitution generally leads to a complete loss of selectivity. The N-hydroxyethyl group specifically engages in a stabilizing hydrogen bond unique to the p110α isoform's active site conformation, effectively halting tumor cell proliferation[2].

Immuno-Oncology: Lck / C-Terminal Src Kinase (CSK) Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical regulator of T-cell activation.

  • Performance Comparison: In a comparative study of Lck inhibitors, Bristol-Myers Squibb transitioned from a pyridazinone lead to a pyrazolo[1,5-a]pyridine core[3]. The optimized derivative, Compound 38 , achieved an IC₅₀ of 26 nM, a 10-fold increase in potency over its predecessor, Compound 37[3].

  • Causality: Docking studies revealed that the 3-carboxamide moiety is perfectly positioned to act as a hinge binder, forming critical bidentate hydrogen bonds with the Met292 and Asp382 residues of Lck. Furthermore, extending the aliphatic chain on the 3-substituent allowed the compound to penetrate deeper into an adjacent hydrophobic pocket, forming an additional H-bond with Ala289, which explains the drastic leap in binding affinity[3].

Infectious Disease: Antitubercular Agents (Mtb QcrB Inhibition)

Beyond kinases, the scaffold has proven highly effective against Mycobacterium tuberculosis (Mtb).

  • Performance Comparison: Utilizing a scaffold-hopping strategy, researchers replaced an imidazo[1,2-a]pyridine core with a pyrazolo[1,5-a]pyridine-3-carboxamide[4]. The resulting Compound 5k exhibited low nanomolar Minimum Inhibitory Concentrations (MIC) against multidrug-resistant (MDR-TB) strains and significantly reduced bacterial burden in in vivo mouse models[4].

  • Causality: The shift to the pyrazolo[1,5-a]pyridine core maintained the essential geometry required for target engagement (QcrB inhibition) while significantly improving the molecule's metabolic stability. The π-excessive nature of the pyrazole ring provides a more robust electron cloud that resists rapid oxidative clearance compared to the imidazo-pyridine counterpart.

Quantitative Performance Comparison

Target / IndicationScaffold & Compound3-Position SubstituentKey Metric (IC₅₀ / MIC)Selectivity & Mechanistic Notes
PI3K (p110α) Pyrazolo[1,5-a]pyridine (5x )N-hydroxyethyl benzenesulfonohydrazide0.9 nM Highly selective for p110α over other Class Ia PI3Ks[1].
PI3K (p110α) Pyrazolo[1,5-a]pyridine (Variant)Sulfonyl replacement>1000 nMComplete loss of p110α selectivity and potency[1].
Lck Kinase Pyrazolo[1,5-a]pyridine (38 )Carboxamide (Indazole-linked)26 nM 10-fold more potent than analog 37; deep pocket penetration[3].
Lck Kinase Pyridazinone lead (36 )N/A (Different Scaffold)>500 nMWeaker hinge binding compared to the pyrazolopyridine core[3].
M. tuberculosis Pyrazolo[1,5-a]pyridine (5k )Carboxamide (Aliphatic amine)Low nM MIC Active against MDR-TB strains; high metabolic stability[4].

Visualizing the Mechanism of Action

The following diagram illustrates the logical flow of the PI3K/Akt signaling pathway and the precise intervention point of 3-substituted pyrazolo[1,5-a]pyridine inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α isoform) RTK->PI3K Activates PIP PIP2 → PIP3 PI3K->PIP Catalyzes Inhibitor 3-Substituted Pyrazolo[1,5-a]pyridine Inhibitor->PI3K Competitive Hinge Binding AKT Akt/PKB Phosphorylation PIP->AKT Recruits & Activates Proliferation Tumor Cell Proliferation AKT->Proliferation Promotes

PI3K/Akt pathway inhibition by 3-substituted pyrazolo[1,5-a]pyridines.

Self-Validating Experimental Protocols

Regioselective Synthesis of 3-Carboxamide Derivatives

To ensure the 3-position is exclusively functionalized, a concerted [3+2] cycloaddition methodology is preferred over direct electrophilic substitution, which can yield mixed regioisomers[5].

  • Step 1: N-Amination of the Pyridine Core

    • Action: React the substituted pyridine with O-(2,4-dinitrophenyl)hydroxylamine (DNPH) in acetonitrile at room temperature.

    • Causality: DNPH acts as an electrophilic nitrogen source. The 2,4-dinitrophenoxide is an excellent leaving group, allowing the amination to proceed under mild conditions, thereby preventing the degradation of sensitive functional groups on the pyridine ring.

    • Validation Checkpoint: Monitor via TLC. The appearance of a highly polar, baseline spot indicates the successful formation of the N-aminopyridinium salt. Confirm the intermediate mass via ESI-MS (M⁺).

  • Step 2: 1,3-Dipolar Cycloaddition

    • Action: Treat the N-aminopyridinium salt with ethyl propiolate and K₂CO₃ in DMF.

    • Causality: The mild base (K₂CO₃) deprotonates the N-amino group to generate a reactive N-iminopyridinium ylide in situ. This ylide undergoes a concerted [3+2] cycloaddition with the electron-deficient alkyne. The strict alignment of the ylide's HOMO with the alkyne's LUMO guarantees that the ester group is installed exclusively at the 3-position.

    • Validation Checkpoint: ¹H NMR analysis of the purified product must show a highly deshielded singlet for the C2 proton (typically around 8.5 ppm) and the complete disappearance of the terminal alkyne proton.

  • Step 3: Amidation

    • Action: Hydrolyze the ester to the carboxylic acid using LiOH, then couple with the desired amine using HATU and DIPEA.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) ester, which undergoes smooth nucleophilic attack by the amine to form the final 3-carboxamide hinge-binding motif.

Biochemical Kinase Assay (Fluorescence Polarization / IMAP)

To objectively compare the SAR of synthesized derivatives, a robust, self-validating biochemical assay is required.

  • Step 1: Enzyme Incubation

    • Action: In a 384-well plate, combine the recombinant kinase (e.g., Lck), a fluorescently labeled peptide substrate, and the 3-substituted inhibitor in assay buffer. Pre-incubate for 15 minutes before initiating the reaction with ATP.

    • Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium within the ATP hinge region before the competing ATP substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Step 2: Signal Generation

    • Action: Stop the reaction and add the IMAP binding reagent (trivalent metal nanoparticles).

    • Causality: The nanoparticles specifically coordinate to the phosphate groups transferred to the peptide by the active kinase. Unphosphorylated peptides (resulting from successful kinase inhibition) remain unbound.

  • Step 3: Detection & Validation

    • Action: Measure Fluorescence Polarization (FP).

    • Validation Checkpoint: Bound, phosphorylated peptides tumble slowly in solution, yielding a high FP signal. Inhibited reactions yield fast-tumbling, unphosphorylated peptides (low FP). Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed SAR differences are statistically significant.

References

  • Title: Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR Source: PubMed / Elsevier URL
  • Title: Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors Source: PubMed / Elsevier URL
  • Title: Full article: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR)
  • Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL
  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega URL

Sources

Validation

Comparing synthetic routes for 2-methylpyrazolo[1,5-a]pyridine core formation

The 2-methylpyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., PI3K, MAPK) and dopamine receptor modulators. I...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-methylpyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., PI3K, MAPK) and dopamine receptor modulators. Its unique fused 5,6-bicyclic structure offers tunable lipophilicity and specific vector alignment for hydrogen bonding.

This guide compares the three most effective synthetic routes for constructing this core, prioritizing regio-control, scalability, and atom economy.

Executive Summary

For the specific formation of the 2-methyl substituted core, the choice of route depends heavily on the desired substitution at the C3 position.

FeatureRoute A: Oxidative CDC Route B: [3+2] Cycloaddition Route C:

-Imine Photolysis
Primary Precursors

-aminopyridine + 1,3-Dicarbonyls

-aminopyridinium ylides + Alkynes
Pyridinium

-imides
Key Reagent Ethyl acetoacetate / O

Ethyl 2-butynoateLight / Solvent
Atom Economy High (Green Chemistry)ModerateLow (Dilute conditions)
Scalability High (kg-scale feasible)Moderate (Safety concerns with ylides)Low (Photochemistry limits)
Regioselectivity Excellent (>95% for 2-Me)Variable (Depends on alkyne polarization)Good
Best For 2-Methyl-3-carboxylate derivatives 2-Methyl-3-unsubstituted/acyl analogs Mechanistic studies

Route 1: Oxidative Cross-Dehydrogenative Coupling (CDC)

The "Green" & Scalable Standard

This route utilizes the condensation of


-aminopyridines with 1,3-dicarbonyls (like ethyl acetoacetate) followed by an oxidative cyclization. It is currently the preferred method for drug discovery due to its use of molecular oxygen as an oxidant and the avoidance of transition metals.
Mechanism of Action

The reaction proceeds via an initial Schiff base formation between the exocyclic amino group and the ketone carbonyl of the


-ketoester. This is followed by an intramolecular attack of the pyridine nitrogen on the 

-carbon, and subsequent oxidative aromatization.

CDC_Mechanism Start N-aminopyridine + Ethyl Acetoacetate Inter1 Schiff Base Intermediate Start->Inter1 -H2O (Condensation) Inter2 Dihydro-cyclized Adduct Inter1->Inter2 Tautomerization & Cyclization Oxidation Oxidation (O2/Air) Inter2->Oxidation Dehydrogenation Product 2-Methylpyrazolo[1,5-a] pyridine-3-carboxylate Oxidation->Product -H2O

Caption: Mechanistic pathway for the AcOH/O2-mediated synthesis of the 2-methyl core.

Experimental Protocol (Optimized)

Target: Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

  • Reagents:

    • 
      -aminopyridinium iodide (1.0 equiv) [Prepared via amination of pyridine with hydroxylamine-O-sulfonic acid].
      
    • Ethyl acetoacetate (1.2 equiv).

    • Base: K

      
      CO
      
      
      
      (2.0 equiv) or NaOEt.
    • Solvent: Ethanol or DMF.

    • Oxidant: Air (balloon) or O

      
      .
      
  • Procedure:

    • Step 1: Dissolve

      
      -aminopyridinium salt (5 mmol) and ethyl acetoacetate (6 mmol) in EtOH (20 mL).
      
    • Step 2: Add K

      
      CO
      
      
      
      (10 mmol) and stir at room temperature for 30 mins to generate the ylide in situ.
    • Step 3: Heat the mixture to reflux (80°C) under an open atmosphere (or O

      
       balloon for faster rates) for 4–6 hours.
      
    • Step 4: Monitor via TLC (Hexane:EtOAc 3:1). The fluorescent blue spot of the starting material will disappear.

    • Step 5: Cool to RT. Evaporate solvent.[1][2] Dilute with water and extract with DCM.

    • Step 6: Purify via recrystallization from EtOH/Hexane (Yield: ~85-92%).

Critical Note on Regiochemistry: The reaction with ethyl acetoacetate is highly regioselective. The ketone carbonyl is more electrophilic than the ester, ensuring the Schiff base forms at the methyl-ketone, placing the methyl group at position 2 and the ester at position 3.

Route 2: [3+2] Dipolar Cycloaddition

The Direct Alkyne Approach

This method involves the reaction of


-iminopyridinium ylides (1,3-dipoles) with alkynes (dipolarophiles). While powerful, it requires activated alkynes (electron-deficient) for good yields.
Regioselectivity Challenges

To obtain the 2-methyl substituent, one must use ethyl 2-butynoate (or similar internal alkynes).

  • Reaction: Pyridinium ylide + Ethyl 2-butynoate.

  • Outcome: The nucleophilic ylide carbon attacks the

    
    -carbon of the alkyne. In ethyl 2-butynoate (
    
    
    
    ), the polarization directs the nitrogen to the activated position.
  • Result: This typically yields the 2-methyl-3-carboxylate isomer, matching Route 1, but often with lower regiocontrol compared to the condensation method.

Experimental Protocol

Target: 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylate.

  • Reagents:

    • Pyridine (1 equiv).

    • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv).

    • Ethyl 2-butynoate (1.5 equiv).

    • Base: K

      
      CO
      
      
      
      .
  • Procedure:

    • Step 1 (Ylide Formation): Treat pyridine with HOSA in water/neutral buffer to form the

      
      -aminopyridinium salt. Isolate or use in situ.
      
    • Step 2 (Cycloaddition): Suspend the salt and K

      
      CO
      
      
      
      in DMF. Add ethyl 2-butynoate dropwise.
    • Step 3: Stir at RT for 12 hours. The base deprotonates the salt to form the free ylide, which undergoes spontaneous [3+2] cycloaddition.

    • Step 4: Aqueous workup and column chromatography.

Pros/Cons:

  • Pros: Convergent; allows access to 3-unsubstituted analogs if using 2-butyne (though 2-butyne is unreactive without harsh conditions).

  • Cons: Requires expensive alkynes; lower atom economy due to leaving groups; safety risks with HOSA (exothermic).

Technical Comparison of Methodologies

The following table contrasts the performance of the two primary routes for generating the 2-methyl core.

ParameterRoute A: Oxidative CDCRoute B: [3+2] Alkyne
Yield (Typical) 80–95%50–75%
Regio-purity (2-Me) High (>20:1)Moderate (depends on alkyne)
Reagent Cost Low (Acetoacetate is cheap)High (Alkynes are costly)
Purification Crystallization often sufficientChromatography usually required
Safety Profile Good (Avoids azides/explosives)Moderate (HOSA is energetic)
Decision Logic for Researchers

Decision_Tree Start Target: 2-Methylpyrazolo[1,5-a]pyridine Core Q1 Is a substituent at C3 required? Start->Q1 Yes_Ester Yes (Ester/Acyl) Q1->Yes_Ester Yes No_Sub No (Unsubstituted) Q1->No_Sub No RouteA Route A: Oxidative CDC (Ethyl Acetoacetate) Yes_Ester->RouteA Best Path RouteB Route B: [3+2] with 2-Butyne (Low Yield/Harsh) No_Sub->RouteB Direct Path RouteA_Mod Route A + Hydrolysis/Decarboxylation (High Yield Overall) No_Sub->RouteA_Mod Scalable Path

Caption: Strategic workflow for selecting the optimal synthetic route based on target substitution.

References

  • Vertex Pharmaceuticals. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives." PubMed Central. Available at: [Link]

  • ACS Omega. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives through AcOH and O2-Promoted Cross-Dehydrogenative Coupling." ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines." Available at: [Link]

  • Royal Society of Chemistry. "Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives." Organic & Biomolecular Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation." Available at: [Link]

Sources

Comparative

Validating Regioselectivity in Electrophilic Substitution of 2-Methylpyrazolo[1,5-a]pyridine: A Comparison Guide

Introduction: Mechanistic Basis of Regioselectivity Pyrazolo[1,5-a]pyridines are privileged bicyclic scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. When...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mechanistic Basis of Regioselectivity

Pyrazolo[1,5-a]pyridines are privileged bicyclic scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. When functionalizing 2-methylpyrazolo[1,5-a]pyridine via electrophilic aromatic substitution (EAS), the regiochemistry is heavily dictated by the electron-rich nature of the fused pyrazole ring[1]. The highest occupied molecular orbital (HOMO) coefficient is concentrated at the C-3 position, making it the kinetically and thermodynamically favored site for electrophilic attack (e.g., halogenation, nitration, formylation)[2].

However, validating that the substitution occurred exclusively at C-3—and not at the pyridine ring positions (C-4, C-6, or C-7)—is a critical quality control step in synthetic workflows[1]. Variations in reaction conditions or the presence of blocking groups can redirect the electrophile, making rigorous analytical validation an absolute necessity.

Reagent Comparison: Synthetic Approaches to Halogenation

Before validating the product, selecting the appropriate electrophile is essential for ensuring high regioselectivity and minimizing side reactions.

  • N-Bromosuccinimide (NBS) [Industry Standard]: NBS in dichloromethane (DCM) or N,N-dimethylformamide (DMF) at room temperature provides mild, highly regioselective bromination at C-3[3][4]. It operates via a controlled release of electrophilic bromine, preventing the over-halogenation often seen with harsher reagents.

  • Molecular Bromine (Br₂): While highly reactive, Br₂ often requires strict stoichiometric control and cryogenic conditions to prevent polybromination. The generation of hydrobromic acid (HBr) as a byproduct can also degrade acid-sensitive functional groups.

  • N-Chlorosuccinimide (NCS) / N-Iodosuccinimide (NIS): Used for chlorination and iodination, respectively. NIS typically requires a Lewis acid catalyst (e.g., TFA) to activate the iodine atom, whereas NCS requires elevated temperatures compared to NBS due to the lower electrophilicity of chlorine.

Analytical Validation: Comparing Regiochemical Proofs

Proving the exact position of the electrophile requires orthogonal analytical techniques. Relying solely on mass spectrometry is a common pitfall that leads to misassigned structures.

  • 1D and 2D NMR Spectroscopy (The Gold Standard in Solution):

    • 1H NMR: Unsubstituted 2-methylpyrazolo[1,5-a]pyridine features a distinct singlet for the C-3 proton (typically around 6.3–6.5 ppm). The disappearance of this singlet is the first presumptive evidence of C-3 substitution.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Provides definitive proof. In 3-bromo-2-methylpyrazolo[1,5-a]pyridine, the protons of the 2-methyl group exhibit a strong 3-bond correlation to the C-3 carbon. The chemical shift of the C-3 carbon also shifts characteristically upfield due to the heavy-atom effect of the bromine atom.

  • Single-Crystal X-Ray Diffraction (XRD) (The Absolute Proof):

    • Provides unambiguous 3D spatial coordinates. While it is the ultimate proof of regiochemistry, it is bottlenecked by the requirement to grow high-quality single crystals, which is not always feasible for oily or amorphous intermediates.

  • LC-MS / GC-MS (The Preliminary Screen):

    • Confirms the addition of the electrophile (e.g., the +79/81 Da mass shift for bromine with its characteristic 1:1 isotopic pattern) but provides zero spatial information. It cannot distinguish between 3-bromo and 6-bromo regioisomers.

Quantitative Comparison of Validation Methods

Analytical TechniqueRegiochemical ConfidenceSample RequirementTime-to-ResultPrimary Limitation
1D 1H NMR Moderate (Presumptive)~2-5 mg< 15 minsCannot definitively rule out complex rearrangements.
2D NMR (HMBC/NOESY) High (Definitive) ~10-15 mg1 - 3 hoursRequires high sample purity (>95%) for clear cross-peaks.
X-Ray Crystallography Absolute Single CrystalDays to WeeksCrystal growth is empirical and often difficult.
LC-MS / GC-MS Low (Mass only)< 0.1 mg< 10 minsYields no spatial or positional information.

Visualizing the Regioselectivity and Validation Workflow

G A 2-Methylpyrazolo [1,5-a]pyridine B Electrophilic Attack (NBS / DCM) A->B C 3-Bromo Isomer (Major Product) B->C High HOMO at C-3 D 6-Bromo Isomer (Requires C-3 Block) B->D Directed Synthesis

Mechanistic pathway for electrophilic substitution in 2-methylpyrazolo[1,5-a]pyridine.

Workflow Start Crude Reaction Mixture MS LC-MS Analysis (Mass & Isotope Pattern) Start->MS Step 1: Confirm Mass NMR1D 1H NMR Analysis (Loss of C-3 Proton Singlet) Start->NMR1D Step 2: Bulk Purity XRD X-Ray Crystallography (Absolute Configuration) Start->XRD Alt Step: Solid State Proof NMR2D 2D HMBC/NOESY (Spatial Connectivity Proof) NMR1D->NMR2D Step 3: Regiochemical Proof

Analytical workflow for validating regioselectivity in pyrazolo[1,5-a]pyridines.

Step-by-Step Methodology: Regioselective C-3 Bromination and NMR Validation

This self-validating protocol outlines the synthesis of 3-bromo-2-methylpyrazolo[1,5-a]pyridine and the subsequent analytical steps to definitively prove C-3 regioselectivity[3][4].

Phase 1: Synthesis (Bromination)

  • Preparation: Dissolve 2-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Shield the reaction flask from light (to prevent radical side-reactions). Slowly add N-bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes at 0 °C[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) until the starting material is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted electrophilic bromine. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure brominated product.

Phase 2: Analytical Validation (The Self-Validating System)

  • Mass Confirmation (LC-MS): Inject a 1 µg/mL sample. Verify the presence of the[M+H]⁺ ion. For a mono-brominated product, you must observe a 1:1 doublet peak (separated by 2 m/z units) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Presumptive NMR Check (1H NMR): Dissolve 5 mg of the purified product in CDCl₃. Acquire a standard 1H NMR spectrum. Validation Checkpoint: Confirm the complete disappearance of the singlet at ~6.4 ppm (the original C-3 proton). Ensure the pyridine ring protons (typically 4 multiplets between 6.7 and 8.5 ppm) remain intact.

  • Definitive Regiochemical Proof (2D HMBC): Dissolve 15 mg of the product in CDCl₃. Acquire a 2D HMBC spectrum. Validation Checkpoint: Locate the 2-methyl protons (singlet, ~2.4 ppm) on the F2 axis. Trace vertically to find cross-peaks on the F1 (13C) axis. You must observe a strong 2-bond correlation to C-2 and a 3-bond correlation to the newly brominated C-3 carbon. The C-3 carbon will appear shifted upfield relative to the starting material, definitively proving the bromine atom resides at the C-3 position.

References

1.[1] Benchchem. "6-Bromopyrazolo[1,5-a]pyridin-3-amine - Benchchem: Mechanistic Insights into Halogenation Regioselectivity in Pyrazolo[1,5-a]pyridine Systems". Benchchem.com. 2.[3] Moise, A. et al. "Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors". PMC (nih.gov). 3.[2] Messaoudi, S. et al. "Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction". ResearchGate. 4.[4] US Patent Office. "US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof". Google Patents.

Sources

Validation

Comparative Stability Guide: Pyrazolo[1,5-a]pyridine vs. Indole Scaffolds in Drug Design

Executive Summary In modern medicinal chemistry, the indole scaffold is a privileged structure, ubiquitous in natural products and approved therapeutics. However, its electron-rich pyrrole ring often presents severe meta...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the indole scaffold is a privileged structure, ubiquitous in natural products and approved therapeutics. However, its electron-rich pyrrole ring often presents severe metabolic and photochemical liabilities. As a Senior Application Scientist, I frequently guide drug development teams through the process of "scaffold hopping" to bypass these pharmacokinetic bottlenecks. One of the most effective bioisosteric replacements for indole is the pyrazolo[1,5-a]pyridine system[1]. This guide objectively compares the stability profiles of both scaffolds, detailing the electronic causality behind their behavior and providing self-validating experimental protocols for your preclinical workflows.

Structural and Electronic Causality

The divergent stability of these two scaffolds is fundamentally rooted in their electronic distribution:

  • The Indole Liability: Indole is a 10π-electron aromatic system where the pyrrole nitrogen donates its lone pair into the ring. This creates a highly π-excessive (electron-rich) environment, particularly at the C2 and C3 positions. Consequently, indole is highly susceptible to electrophilic attack and rapid Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often yielding unstable oxindoles or hydroxylated metabolites.

  • The Pyrazolo[1,5-a]pyridine Advantage: By replacing the pyrrole ring with a pyrazole ring fused to a pyridine, the overall electron density is drastically altered. The pyrazole ring is inherently more stable to oxidative and reductive metabolism compared to other five-membered heterocycles[2]. Furthermore, the electron-withdrawing nature of the fused pyridine ring lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This significantly increases the oxidation potential of the molecule, shielding the scaffold from CYP-mediated degradation while maintaining the spatial geometry required for target binding[3].

MetabolicStability I Indole Scaffold (Electron-rich pyrrole) O CYP450 Oxidation (C2/C3 positions) I->O M Rapid Clearance (Oxindoles/Hydroxylates) O->M P Pyrazolo[1,5-a]pyridine (Pyrazole-fused) R Metabolic Resistance (Higher oxidation potential) P->R S Prolonged Half-life (Sustained exposure) R->S

Figure 1: Divergent metabolic pathways of indole versus pyrazolo[1,5-a]pyridine scaffolds.

Comparative Stability Profiles

When evaluating these scaffolds in lead optimization, quantitative in vitro ADME data consistently highlights the superiority of the pyrazolo[1,5-a]pyridine core. The table below summarizes typical stability parameters observed during hit-to-lead campaigns, supported by structure-activity relationship (SAR) studies[4].

Pharmacokinetic ParameterIndole ScaffoldPyrazolo[1,5-a]pyridine ScaffoldMechanistic Causality
Intrinsic Clearance (

)
High (>150 µL/min/mg)Low to Moderate (<50 µL/min/mg)Pyrazole nitrogen bridgehead resists CYP450 oxidation better than the NH-pyrrole[2].
In Vitro Half-life (

)
Short (<15 min)Prolonged (>60 min)Lower susceptibility to Phase I hydroxylation at the equivalent C2/C3 positions[4].
Oxidation Potential Lower (Electron-rich)Higher (Electron-deficient)Pyridine fusion pulls electron density away from the 5-membered ring, stabilizing the core.
Photostability Poor (Prone to photo-oxidation)ExcellentAbsence of the highly oxidizable pyrrole double bond prevents photon-induced degradation.

Experimental Workflows & Protocols

To objectively compare these scaffolds in your own lab, you must employ self-validating experimental systems. Below are the optimized protocols for assessing metabolic and chemical stability.

Protocol A: High-Throughput Liver Microsomal Stability (HT-LMS) Assay

This protocol determines the intrinsic clearance (


) and half-life (

) of the scaffolds. The inclusion of zero-cofactor controls makes this a self-validating system, ensuring that observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.
  • Matrix Assembly: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add human or mouse liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Causality: This concentration provides sufficient enzyme active sites without causing non-specific protein binding artifacts that could mask true clearance rates.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; initiating with NADPH synchronizes the start of metabolism across all wells.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, locking the metabolic snapshot in time and preventing artificial degradation during sample queueing.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

Workflow S1 1. Compound Prep (1 µM in Buffer) S2 2. Microsome + NADPH (Reaction Initiation) S1->S2 S3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) S2->S3 S4 4. Cold MeCN Quench (Protein Precipitation) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent Depletion) S4->S5

Figure 2: Self-validating experimental workflow for in vitro liver microsomal stability.

Protocol B: ICH-Compliant Photostability Profiling

Indoles frequently degrade under UV/Vis light. This protocol evaluates the structural integrity of the scaffolds under photon stress.

  • Solution Preparation: Dissolve the compounds in a 50:50 Methanol:Water mixture at 100 µg/mL.

  • UV/Vis Exposure: Place the samples in quartz cuvettes. Expose to a light source providing an overall illumination of

    
     1.2 million lux hours and an integrated near-UV energy of 
    
    
    
    200 Watt hours/square meter (per ICH Q1B guidelines).
  • Dark Control Maintenance: Maintain an identical set of samples wrapped in aluminum foil within the same chamber.

    • Causality: This "dark control" is critical for self-validation; it proves that any observed degradation in the exposed samples is strictly photochemical, ruling out thermal degradation from the heat of the light source.

  • Analysis: Analyze both sets via HPLC-UV to calculate the percentage of parent compound remaining.

Case Studies in Drug Development

The strategic replacement of indole with pyrazolo[1,5-a]pyridine has yielded significant clinical successes. For instance, the marketed anti-inflammatory drug Ibudilast utilizes the pyrazolo[1,5-a]pyridine core to achieve excellent systemic stability and prolonged half-life, which would be difficult to attain with an indole equivalent[1]. Similarly, in the development of EphB3 receptor tyrosine kinase inhibitors, replacing the indole moiety with pyrazolo- or imidazo-pyridine bioisosteres drastically reduced intrinsic clearance from >200 µL/min/mg to <50 µL/min/mg, rescuing the pharmacokinetic viability of the lead series[4].

References

  • 1 - MDPI 2.2 - CSIRO Publishing

  • 4 - NIH Public Access (CORE) 4.3 - ACS Publications

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-2-methylpyrazolo[1,5-a]pyridine

Executive Summary & Scientific Context 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 1150617-54-1 / 869466-97-9 derivatives) is a high-value heterocyclic scaffold, primarily utilized as an intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS: 1150617-54-1 / 869466-97-9 derivatives) is a high-value heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structural integrity relies on the fused nitrogen-bridgehead system, which imparts specific electronic properties but also dictates its safety profile.

While often classified generically as an "irritant," experienced medicinal chemists treat this class of halogenated heterocycles as potential sensitizers and respiratory irritants . The bromine substituent serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), meaning the compound is frequently handled in conjunction with transition metal catalysts and organic bases.

Operational Directive: Treat as a potent solid. Zero-contact handling is the standard.

Hazard Identification & Risk Assessment

This compound is generally a solid at room temperature. The primary risks stem from dust inhalation during weighing and dermal absorption if solubilized.

Hazard Class (GHS)H-CodeDescriptionMechanistic Insight
Skin Irritation H315Causes skin irritationLipophilic nature allows interaction with epidermal lipids; potential for dermatitis.
Eye Irritation H319Causes serious eye irritationMechanical abrasion from crystals + chemical irritation of mucous membranes.
STOT - SE H335May cause respiratory irritationFine particulates can deposit in the upper respiratory tract, causing inflammation.
Acute Toxicity H302Harmful if swallowed(Inferred) Nitrogen-rich heterocycles often modulate biological targets; ingestion poses systemic risks.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient for halogenated heterocycles in organic solvents due to rapid permeation rates. The following PPE is non-negotiable for "Senior Scientist" level compliance.

Zone 1: Solid Handling (Weighing & Transfer)
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a fume hood (not recommended). Ideally, work inside a certified chemical fume hood.

  • Hands: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

  • Body: Tyvek® lab coat or standard cotton lab coat with splash apron.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

Zone 2: Solution Handling (Reaction Setup)
  • Gloves: Laminate film (e.g., Silver Shield®) is required if dissolved in penetrating solvents like Dichloromethane (DCM) or DMF. For standard solvents (Methanol, Ethyl Acetate), heavy-duty Nitrile (0.11mm+) is acceptable with immediate change upon splash.

  • Eyes: Face shield required if working with pressurized vessels or heating >50°C.

Operational Handling Workflow

This workflow is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.

G cluster_safety Critical Control Points Start Storage Retrieval (Cold/Dry) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing Station (Anti-Static Gun + Fume Hood) Equilibrate->Weighing Transfer to Hood Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Closed Transfer

Figure 1: Safe handling workflow emphasizing moisture control and dust containment.

Step-by-Step Protocol
  • Equilibration: Remove container from storage (typically 2-8°C). Do not open immediately. Allow it to reach room temperature inside a desiccator to prevent condensation, which hydrolyzes impurities and causes clumping.

  • Static Control: Use an anti-static gun or ionizer on the weighing boat and spatula. Pyrazolopyridines are often fluffy solids that fly easily.

  • Weighing:

    • Place balance inside the fume hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not "dump" the solid.[1] Tap gently.

  • Transfer: Dissolve the solid in the weighing boat if possible, or use a wide-mouth funnel to transfer to the reaction flask. Rinse the funnel immediately with the reaction solvent.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use. Dispose of the wipe as solid hazardous waste.

Waste Disposal & Deactivation

Disposal costs for halogenated heterocycles are high. Proper segregation is the only way to manage the budget and safety.

Disposal Logic Tree
  • Stream A: Halogenated Organic Waste (High Cost)

    • Contents: Mother liquors containing the product, DCM washes, Chloroform solutions.

    • Labeling: "Halogenated Solvent Waste - Contains Brominated Heterocycles."

  • Stream B: Solid Hazardous Waste

    • Contents: Contaminated gloves, weighing boats, silica gel from purification.

    • Action: Double-bag in heavy-duty polyethylene bags.

  • Stream C: Aqueous Waste (Quenched)

    • Contents: Aqueous layers from workup (if extracted).

    • Check: Ensure pH is 6-9 before disposal. If the reaction used heavy metals (Pd, Cu), this must go to "Aqueous Heavy Metal Waste," NOT standard drain disposal.

Waste Source Waste Source Liquid Liquid Waste Source->Liquid Solid Solid Waste Source->Solid Halo Halogenated (DCM, Product) Liquid->Halo Contains Br-Compound NonHalo Non-Halogenated (EtOAc, Hexane) Liquid->NonHalo Only Wash Solvents Metals Heavy Metals (Pd Catalysts) Liquid->Metals Post-Coupling Aqueous Solid->Halo Silica/Gloves

Figure 2: Waste segregation logic to ensure regulatory compliance and cost efficiency.

Spill Response (Small Scale < 50g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, double nitrile gloves, and a P100 respirator.

  • Contain: Cover the spill with a spill pillow or vermiculite. Do not use paper towels (they increase surface area for evaporation).

  • Clean: Scoop the absorbent into a wide-mouth jar. Wipe the surface with soap and water, then acetone.

  • Disposal: Label the jar as "Debris from Brominated Heterocycle Spill."

Storage & Stability

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Light: Amber glass vial (protect from light).

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10878342, 3-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

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